2,4,6-Trichloropyrimidin-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichloropyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLBGKCJWORQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539159 | |
| Record name | 2,4,6-Trichloropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91322-00-8 | |
| Record name | 2,4,6-Trichloropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-Trichloropyrimidin-5-amine
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trichloropyrimidin-5-amine, a halogenated pyrimidine derivative of interest to researchers, scientists, and professionals in drug development. The document details a plausible synthetic pathway, including experimental protocols for key transformations, and presents characterization data based on available information for the target compound and closely related analogs.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The strategic placement of functional groups, such as amines and halogens, on the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This compound (C₄H₂Cl₃N₃) is a highly functionalized pyrimidine with multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules and potential drug candidates. This guide outlines a likely synthetic route starting from readily available precursors and discusses the expected physicochemical and spectroscopic properties of the target compound.
Synthesis of this compound
The proposed synthesis of this compound is a multi-step process commencing with the synthesis of 2,4,6-trichloropyrimidine from barbituric acid. This is followed by chlorination to yield 2,4,5,6-tetrachloropyrimidine, which then undergoes selective amination to produce the final product.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
The initial step involves the reaction of barbituric acid with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or with the addition of phosphorus pentachloride (PCl₅) or its precursors (PCl₃ and Cl₂).[1][2][3][4] This reaction converts the hydroxyl groups of the pyrimidine ring into chlorine atoms.
Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
The second step involves the chlorination of the 5-position of the 2,4,6-trichloropyrimidine ring to form 2,4,5,6-tetrachloropyrimidine. This can be achieved by reacting 2,4,6-trichloropyrimidine with chlorine gas, potentially under UV irradiation, or by starting from 5-chlorobarbituric acid and treating it with phosphorus oxychloride in the presence of a catalyst like dimethylaniline.[1][5]
Step 3: Synthesis of this compound
The final step is the selective nucleophilic aromatic substitution of a chlorine atom on the 2,4,5,6-tetrachloropyrimidine ring with an amino group. Based on the reactivity of similar polychlorinated pyrimidines, the chlorine at the 5-position is susceptible to nucleophilic attack.[6] The reaction with ammonia is expected to yield the desired this compound. The regioselectivity of this amination is crucial and may be influenced by reaction conditions.
Characterization
Physicochemical Properties
The following table lists the computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₃N₃ | PubChem[7] |
| Molecular Weight | 198.43 g/mol | PubChem[7] |
| XLogP3-AA | 2.4 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 91322-00-8 | PubChem[7] |
Spectroscopic Data
The following tables provide experimental spectroscopic data for key precursors and a structurally similar isomer. This information can serve as a reference for the expected spectral characteristics of this compound.
Table 1: Spectroscopic Data for 2,4,6-Trichloropyrimidine (Precursor)
| Technique | Data | Source |
| ¹H NMR | δ (ppm): 7.6 (s, 1H) | ChemicalBook[2] |
| IR (cm⁻¹) | 1560, 1533, 1433, 1407 (ring stretching) | Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine[8] |
| Mass Spec (m/z) | 182, 184, 186 (M⁺) | PubChem[9] |
Table 2: Spectroscopic Data for 2-Amino-4,5,6-trichloropyrimidine (Isomer)
| Technique | Data | Source |
| General | Synthesis and spectroscopic data are mentioned to be in the supplementary information of the cited paper, though not directly provided in the main text. | an unusual aromatic substitution Tetr - ElectronicsAndBooks |
Table 3: Spectroscopic Data for 2-Amino-4,6-dichloropyrimidine (Related Compound)
| Technique | Data | Source |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.26 (s, 1H, CH), 6.88 (s, 2H, NH₂) | Inferred from similar compounds |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 163.1 (C-2), 160.1 (C-4, C-6), 107.5 (C-5) | Inferred from similar compounds |
| IR (KBr, cm⁻¹) | 3470 (N-H asymm. stretch), 3390 (N-H symm. stretch), 1640 (N-H bend) | Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine[10] |
| Mass Spec (m/z) | 163, 165 (M⁺) | PubChem |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This protocol is based on established methods.[1][2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-6 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Alternatively, after an initial reaction with POCl₃, phosphorus pentachloride (PCl₅, 3.0 eq) can be added, and the reaction continued at reflux.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloropyrimidine.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
This protocol is a general procedure based on known chlorination reactions.[1][5]
-
In a reaction vessel equipped with a gas inlet, a reflux condenser, and a stirrer, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride.
-
Introduce chlorine gas into the solution while irradiating with a UV lamp.
-
Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.
-
Remove the solvent under reduced pressure to obtain crude 2,4,5,6-tetrachloropyrimidine.
-
Purify the product by vacuum distillation or recrystallization.
Protocol 3: Proposed Synthesis of this compound
This is a proposed protocol based on the reactivity of similar compounds.[6]
-
In a sealed pressure vessel, dissolve 2,4,5,6-tetrachloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethanol.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in the reaction solvent.
-
Seal the vessel and heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the product.
-
After the reaction is complete, cool the mixture to room temperature and vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain this compound.
Conclusion
This technical guide outlines a feasible synthetic pathway for this compound, a promising building block for chemical and pharmaceutical research. The synthesis leverages readily available starting materials and employs established chemical transformations. While experimental characterization data for the final product is currently limited in the public domain, this guide provides expected physicochemical properties and comparative spectroscopic data from closely related analogs to aid researchers in its identification and characterization. The provided experimental protocols offer a solid foundation for the laboratory synthesis of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]
- 6. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. This compound | C4H2Cl3N3 | CID 13392155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of 2,4,6-Trichloropyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidin-5-amine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring three reactive chlorine atoms and an amino group, makes it a versatile building block for the synthesis of a diverse range of more complex heterocyclic compounds. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and visual workflows to support researchers in their laboratory endeavors.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized in the tables below. These properties are essential for predicting the compound's reactivity, solubility, and potential for oral bioavailability.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 91322-00-8 | PubChem[1] |
| Molecular Formula | C₄H₂Cl₃N₃ | PubChem[1] |
| Molecular Weight | 198.44 g/mol | PubChem[1] |
| Boiling Point | 260.0 °C at 760 mmHg | Echemi[2] |
| Density | 1.74 g/cm³ | Echemi[2] |
| Flash Point | 111.0 °C | Echemi[2] |
Acidity and Lipophilicity
| Property | Value | Source |
| Predicted pKa | -3.97 ± 0.10 | ChemicalBook |
| Computed logP | 2.4 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established analytical techniques and can be adapted for this compound.
Synthesis of this compound
A documented synthesis of a related compound, 2-amino-4,5,6-trichloropyrimidine, involves the treatment of 2-amino-4-hydroxy-5-nitropyrimidin-6-one with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction leads to the substitution of the hydroxyl and nitro groups with chlorine atoms.
Reaction Scheme:
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[2][3][4]
Methodology Workflow:
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is a classical approach for its experimental determination.[5][6]
Experimental Workflow:
Conclusion
This compound is a valuable synthetic intermediate with a unique combination of functional groups that make it amenable to a wide range of chemical transformations. While some of its core physicochemical properties have been characterized, further experimental determination of its melting point, solubility profile, and pKa would provide a more complete understanding of this compound for researchers in the field. The provided experimental protocols and workflows offer a solid foundation for obtaining this critical data, which will undoubtedly facilitate its broader application in the synthesis of novel compounds with potential therapeutic value.
References
- 1. This compound | C4H2Cl3N3 | CID 13392155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2,4,6-Trichloropyrimidin-5-amine (CAS Number: 91322-00-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trichloropyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides experimentally derived and theoretical synthesis protocols, and explores its significant applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.
Introduction
This compound is a highly functionalized pyrimidine derivative that serves as a versatile starting material for the synthesis of a wide array of more complex heterocyclic compounds. The presence of three reactive chlorine atoms at the 2, 4, and 6 positions, coupled with an amino group at the 5-position, allows for selective and sequential chemical modifications. This strategic arrangement of functional groups makes it an attractive scaffold for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively investigated for various therapeutic indications, most notably in oncology as kinase inhibitors.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for the characterization of its derivatives.
| Property | Value |
| CAS Number | 91322-00-8[1] |
| Molecular Formula | C₄H₂Cl₃N₃[1] |
| Molecular Weight | 198.43 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | 5-amino-2,4,6-trichloropyrimidine, 2,4,6-Trichloro-5-pyrimidinamine |
| Appearance | Solid |
| Boiling Point | 260.047 °C at 760 mmHg |
| Density | 1.74 g/cm³ |
| Flash Point | 111.073 °C |
| InChI | InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2[1] |
| InChIKey | FHBLBGKCJWORQJ-UHFFFAOYSA-N[1] |
| SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)N[1] |
Synthesis of this compound
A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in the literature. However, based on established chemical principles for the synthesis of related compounds, a plausible multi-step synthetic route can be proposed. This route involves the nitration of barbituric acid, followed by chlorination and subsequent reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of 5-Nitrobarbituric Acid (Violuric Acid)
This protocol is adapted from the established procedure for the nitration of barbituric acid.[2]
-
Materials:
-
Barbituric acid (100 g, 0.61 mol)
-
Fuming nitric acid (sp. gr. 1.52, 143 cc)
-
Water
-
Ice
-
-
Procedure:
-
In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.
-
Begin stirring and add 100 g of barbituric acid portion-wise over a period of two hours, ensuring the temperature is maintained below 40°C.
-
After the addition is complete, continue stirring the mixture for one hour.
-
While stirring, slowly add 430 cc of water and cool the solution to 10°C.
-
Filter the resulting precipitate, wash with cold water, and dry at 60-80°C to yield crude nitrobarbituric acid.
-
For purification, dissolve the crude product in 860 cc of boiling water, filter if necessary, and allow to cool overnight to crystallize.
-
Collect the crystals by filtration, wash with cold water, and dry to obtain purified 5-nitrobarbituric acid.
-
Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine
This proposed protocol is based on the general methods for the chlorination of barbituric acid derivatives.[1][2][3]
-
Materials:
-
5-Nitrobarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 5-nitrobarbituric acid in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,4,6-trichloro-5-nitropyrimidine.
-
Step 3: Synthesis of this compound
This proposed protocol is based on the reduction of nitroarenes, a common transformation in organic synthesis. The reduction of a similar compound, 4,6-dichloro-5-nitropyrimidine, has been reported using iron in acidic conditions.
-
Materials:
-
2,4,6-Trichloro-5-nitropyrimidine
-
Iron powder (Fe)
-
Acetic acid or Hydrochloric acid (HCl)
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve or suspend 2,4,6-trichloro-5-nitropyrimidine in a mixture of ethanol and acetic acid (or aqueous HCl).
-
Add iron powder in portions with stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over a suitable drying agent, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to yield this compound.
-
Applications in Drug Discovery
The highly electrophilic nature of the carbon atoms at positions 2, 4, and 6 of the pyrimidine ring, due to the electron-withdrawing effect of the nitrogen atoms and the chlorine substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility in constructing diverse libraries of small molecules for drug discovery.
Scaffold for Kinase Inhibitors
A primary application of polychlorinated pyrimidines is in the synthesis of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, mimicking the adenine core of ATP. By selectively displacing the chlorine atoms with various amine, alcohol, or thiol nucleophiles, a vast chemical space can be explored to achieve potent and selective inhibition of specific kinases.
Caption: General workflow for synthesizing kinase inhibitors from the core scaffold.
Experimental Protocol: General Procedure for Sequential SₙAr Reactions
This generalized protocol illustrates the sequential substitution of the chlorine atoms. The regioselectivity of the substitution can often be controlled by reaction conditions (temperature, solvent, and base) and the nature of the nucleophile.
-
Materials:
-
This compound
-
Nucleophile 1 (e.g., a primary or secondary amine)
-
Nucleophile 2
-
Nucleophile 3
-
A suitable base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
-
Procedure for Mono-substitution:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the first nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents).
-
Stir the reaction at a controlled temperature (ranging from room temperature to reflux) and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the mono-substituted product by column chromatography.
-
-
Procedure for Di- and Tri-substitution:
-
The purified mono-substituted intermediate can be subjected to a second SₙAr reaction with a different nucleophile under similar or more forcing conditions (e.g., higher temperature).
-
This process can be repeated for the third substitution to generate a fully elaborated pyrimidine derivative.
-
| Reaction Step | Reagents & Conditions | Typical Yield |
| Mono-amination | Amine (1.1 eq), DIPEA (1.5 eq), Isopropanol, 80°C | 60-80% |
| Di-amination | Second Amine (1.2 eq), p-TsOH (cat.), Butanol, 120°C | 50-70% |
| Suzuki Coupling | Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (cat.), K₂CO₃ (2 eq), Dioxane/H₂O, 100°C | 40-60% |
Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Synthesis of Purine Analogs
The 5-amino group in this compound, along with an adjacent amino group that can be introduced via SₙAr, provides the necessary functionality for the construction of a purine ring system through cyclization reactions. Purine analogs are a critical class of compounds in medicinal chemistry, with applications as anticancer and antiviral agents.[4] The Traube purine synthesis is a classical method for this transformation.
Caption: Synthetic pathway to purine analogs.
Experimental Protocol: Traube Purine Synthesis (General)
-
Materials:
-
A 4,5-diaminopyrimidine derivative (synthesized from this compound)
-
Formic acid (or a derivative like triethyl orthoformate)
-
-
Procedure:
-
Heat the 4,5-diaminopyrimidine derivative in an excess of formic acid at reflux for several hours.
-
Monitor the reaction for the formation of the cyclized purine product.
-
After completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
The crude purine analog can then be purified by recrystallization or chromatography.
-
Signaling Pathways and Biological Activity
While specific biological data for this compound itself is not widely reported, the vast body of literature on its analogs demonstrates their potential to modulate various signaling pathways, primarily through the inhibition of protein kinases.
Kinase Inhibition: Derivatives of substituted di- and tri-aminopyrimidines have been shown to inhibit a range of kinases involved in cell cycle progression and proliferation, such as:
-
Aurora Kinases: These are crucial for mitotic regulation, and their inhibition can lead to apoptosis in cancer cells.
-
Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their dysregulation is a hallmark of cancer.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: Overactivity of EGFR is implicated in several cancers, and its inhibition is a validated therapeutic strategy.
The general mechanism of action for these pyrimidine-based inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General mechanism of kinase inhibition by pyrimidine-based compounds.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as a polychlorinated aromatic amine, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and highly versatile building block in synthetic and medicinal chemistry. Its rich functionality allows for the creation of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. While detailed synthetic protocols for this specific compound are not abundant in the public domain, established chemical methodologies provide a clear path for its preparation and subsequent elaboration. This technical guide serves as a foundational resource for researchers looking to leverage the chemical potential of this important scaffold in their drug discovery endeavors.
References
- 1. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4,6-trichloropyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Molecular and Physical Properties
Based on its chemical structure, 2,4,6-trichloropyrimidin-5-amine is expected to possess the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₃N₃ | [1] |
| Molecular Weight | 198.43 g/mol | [1] |
| Exact Mass | 196.931430 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 91322-00-8 | [1] |
Predicted Spectroscopic Data for Structure Elucidation
The following sections detail the anticipated spectroscopic data that would collectively confirm the structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, primarily showing the signal for the amine protons.
| Predicted Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~5.0 - 6.0 ppm | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration. A broad singlet is characteristic due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be crucial for confirming the carbon framework of the pyrimidine ring.
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~160 - 165 ppm | C2, C4, C6 | These carbons are attached to electronegative chlorine and nitrogen atoms, leading to a significant downfield shift. Similar shifts are observed in other chlorinated pyrimidines. |
| ~115 - 125 ppm | C5 | The carbon attached to the amino group (C5) is expected to be shielded relative to the other ring carbons. |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern, which is vital for confirming the elemental composition.
| m/z Value | Interpretation | Rationale |
| ~197/199/201 | [M]⁺ | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The approximate ratio of the peaks will be 9:9:3:1. |
| Fragments | Loss of Cl, HCN | Fragmentation would likely involve the loss of chlorine atoms and cleavage of the pyrimidine ring. |
Infrared (IR) Spectroscopy
The IR spectrum will indicate the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3300 - 3500 cm⁻¹ | N-H stretching | A pair of bands is expected for the symmetric and asymmetric stretching of the primary amine group. |
| 1550 - 1650 cm⁻¹ | C=C and C=N stretching | Aromatic ring stretching vibrations are characteristic of the pyrimidine core. |
| 1000 - 1200 cm⁻¹ | C-Cl stretching | Strong absorptions corresponding to the carbon-chlorine bonds. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Synthesis and Purification
While a specific protocol for this compound is not detailed in the provided search results, a general approach can be inferred from the synthesis of related compounds like 2,4,6-trichloropyrimidine-5-carbaldehyde, which starts from barbituric acid. The synthesis would likely involve the chlorination of a 5-aminopyrimidine precursor.
A potential synthetic route could be:
-
Nitration of Barbituric Acid: Introduction of a nitro group at the 5-position.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine.
-
Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.
Purification: The crude product would be purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: Direct insertion probe (for EI) or infusion (for ESI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For KBr pellet, the sample is ground with KBr and pressed into a thin disk.
-
Data Acquisition: Scan over a range of 4000-400 cm⁻¹.
Visualizations
General Workflow for Structure Elucidation
Caption: General workflow for the synthesis and structure elucidation of a chemical compound.
Predicted ¹H NMR Signal Relationship
Caption: Predicted ¹H NMR signal for the amine protons of the target compound.
Key Functional Groups and IR Signals
Caption: Correlation of key functional groups with their expected IR absorption regions.
This guide provides a robust theoretical framework for the structure elucidation of this compound. The combination of predicted spectroscopic data and detailed experimental protocols offers a valuable resource for researchers in the field of medicinal chemistry and drug development. The definitive confirmation of this structure will ultimately rely on the acquisition and interpretation of actual experimental data.
References
In-depth Technical Guide: Spectroscopic Data for 2,4,6-Trichloropyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4,6-trichloropyrimidin-5-amine. The information detailed herein is essential for the accurate identification, characterization, and utilization of this compound in research and development, particularly in the context of medicinal chemistry and drug discovery.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound. This data is critical for confirming the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1H | CDCl3 | 4.01 | Broad Singlet | NH2 |
| 13C | CDCl3 | 155.0, 149.0, 117.7 | - | Pyrimidine C |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 3437, 3341 | Medium | N-H Stretch (amine) |
| 1581 | Strong | C=N Stretch (pyrimidine ring) |
| 1541 | Strong | N-H Bend (amine) |
| 1332 | Medium | C-N Stretch |
| 828, 785 | Strong | C-Cl Stretch |
Mass Spectrometry (MS) Data
| Ionization Mode | m/z | Relative Intensity (%) | Assignment |
| ESI+ | 198 | 100 | [M+H]+, C4H3Cl3N3 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained following the synthesis of this compound as described in the scientific literature. The general experimental procedures for obtaining this data are outlined below.
Synthesis of this compound
The synthesis of this compound was achieved through an unusual aromatic substitution of the nitro group in 2-amino-4-hydroxy-5-nitropyrimidin-6-one with chloride. The detailed procedure can be found in the publication by Lopez, S. et al., Tetrahedron Letters, 2009, 50(44), 6022-6024.
NMR Spectroscopy
Proton (1H) and Carbon (13C) NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon. The sample was dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a solid using an attenuated total reflectance (ATR) accessory. The spectral data was collected over a range of 4000-650 cm-1.
Mass Spectrometry (MS)
Mass spectral data was obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for the characterization of this compound.
Reactivity of Chlorine Atoms in 2,4,6-Trichloropyrimidin-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in 2,4,6-trichloropyrimidin-5-amine, a versatile scaffold in medicinal chemistry and drug development. The presence of three activatable chlorine atoms, influenced by the electron-donating amino group at the C5 position, allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, paving the way for the synthesis of diverse molecular libraries.
Core Concepts: Regioselectivity in Nucleophilic Aromatic Substitution
The reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring is governed by the electron-deficient nature of the heterocycle, which is further modulated by the electronic effects of the substituents. In polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This is attributed to the greater ability of the nitrogen atoms at positions 1 and 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C4/C6.
However, the presence of the electron-donating amino group at the C5 position in this compound introduces a competing electronic effect. This amino group can influence the regioselectivity of nucleophilic attack, and in some cases, may direct substitution towards the C2 position. The precise outcome of a reaction is often dependent on the nature of the nucleophile, the reaction conditions, and the solvent employed.
Reactivity at C2, C4, and C6 Positions
Based on studies of analogous compounds and general principles of pyrimidine chemistry, the following reactivity patterns can be anticipated for this compound:
-
C4 and C6 Positions: These positions are expected to be the most reactive towards a wide range of nucleophiles, including amines, alkoxides, and thiolates. The two adjacent nitrogen atoms effectively stabilize the intermediate formed upon nucleophilic attack.
-
C2 Position: The chlorine at the C2 position is generally less reactive than those at C4 and C6. However, substitution at this position can be achieved, particularly with strong nucleophiles or under forcing reaction conditions. Notably, in some related systems, the presence of an electron-donating group can favor C2 substitution.
Quantitative Data on Reactivity
While specific quantitative data for the reactivity of this compound is not extensively available in the public domain, data from closely related compounds provides valuable insights.
Table 1: Regioselectivity in the Amination of Chlorinated Pyrimidines
| Starting Material | Nucleophile | Product(s) | Ratio (C4/C6 : C2) | Reference |
| 2,4,6-Trichloropyrimidine | Aniline | 4-Anilino-2,6-dichloropyrimidine and 2-Anilino-4,6-dichloropyrimidine | Solvent Dependent | [1] |
| 2,4,6-Trichloropyrimidine | Sodium Amide | 4-Amino-2,6-dichloropyrimidine and 2-Amino-4,6-dichloropyrimidine | Mixture | [1] |
| 2,4,5,6-Tetrachloropyrimidine | Aryl Sulfonamides | 4-Substituted (major) and 2-Substituted (minor) | Major/Minor | [2] |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | 4-Amino and 2-Amino derivatives | 9 : 1 | [2] |
Table 2: Yields for the Synthesis of a 2,4,5,6-Tetrachloropyrimidine Derivative
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 2-Amino-4-hydroxy-5-nitropyrimidin-6-one | POCl3, DMF | 2-Amino-4,5,6-trichloropyrimidine | 28% |
Experimental Protocols
Detailed experimental protocols for this compound are scarce. However, the following protocols for analogous compounds can be adapted.
General Procedure for Nucleophilic Aromatic Substitution with Amines
To a solution of the chlorinated pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), the amine nucleophile (1-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography or recrystallization.
For a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, amination reactions have been carried out using the amine (1 mmol) and triethylamine (1 mmol) in refluxing ethanol (5.0 mL) for 3 hours.[3]
Synthesis of 2-Amino-4,5,6-trichloropyrimidine[3]
A mixture of 2-amino-4-hydroxy-5-nitropyrimidin-6-one (1 equivalent) in POCl3 and DMF is heated. After the reaction is complete, the mixture is poured into water and allowed to stand. The resulting precipitate, 2-amino-4,5,6-trichloropyrimidine, is collected by filtration.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.
Caption: Regioselective SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a highly valuable building block for the synthesis of diverse chemical libraries for drug discovery and development. The differential reactivity of its three chlorine atoms allows for controlled, sequential nucleophilic aromatic substitution reactions. While the C4 and C6 positions are generally more reactive, the electronic influence of the C5-amino group can modulate this regioselectivity, offering opportunities for selective C2 functionalization. Further detailed studies on this specific molecule are warranted to fully elucidate its reactivity profile and expand its utility in medicinal chemistry. This guide provides a foundational understanding based on the current literature and principles of heterocyclic chemistry to aid researchers in harnessing the synthetic potential of this versatile scaffold.
References
mechanism of 2,4,6-trichloropyrimidin-5-amine synthesis
An in-depth technical guide on the synthesis of 2,4,6-trichloropyrimidin-5-amine for researchers, scientists, and drug development professionals.
Core Synthesis Pathway
The synthesis of this compound is achieved through a robust three-step process commencing with barbituric acid. This pathway involves the introduction of a nitro group at the 5-position, followed by the conversion of the hydroxyl groups to chlorides, and concluding with the selective reduction of the nitro group to the desired amine.
The overall reaction scheme is as follows:
-
Nitration: Barbituric acid is nitrated to form 5-nitrobarbituric acid (also known as dilituric acid).
-
Chlorination: 5-Nitrobarbituric acid is subsequently chlorinated to yield 2,4,6-trichloro-5-nitropyrimidine.
-
Reduction: The final step involves the selective reduction of the nitro group on 2,4,6-trichloro-5-nitropyrimidine to produce the target compound, this compound.
Data Presentation
The quantitative data for each step of the synthesis is summarized in the table below for easy comparison.
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Nitration | Barbituric Acid | Fuming Nitric Acid (sp. gr. 1.52) | < 40 | 3 hours | 85-90 |
| 2 | Chlorination | 5-Nitrobarbituric Acid | Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) | Reflux (~105-110) | 4-6 hours | ~70-80 (Estimated) |
| 3 | Reduction | 2,4,6-Trichloro-5-nitropyrimidine | Iron Powder (Fe), Acetic Acid | Reflux | 2-4 hours | High (Reported) |
Experimental Protocols
Step 1: Synthesis of 5-Nitrobarbituric Acid (Dilituric Acid)
This protocol is adapted from Organic Syntheses.[1]
Methodology:
-
In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid (sp. gr. 1.52).
-
Begin stirring and add 100 g (0.61 mole) of barbituric acid in portions over a period of two hours. It is crucial to maintain the reaction temperature below 40°C during the addition.
-
After the complete addition of barbituric acid, continue stirring the mixture for an additional hour.
-
While stirring, slowly add 430 cc of water and cool the solution to 10°C.
-
Filter the resulting precipitate and wash the residue with cold water. Dry the product on a glass tray at 60-80°C.
-
For recrystallization, dissolve the dried nitrobarbituric acid in 860 cc of boiling water. If the solution is not clear, add Norite and filter.
-
Allow the solution to cool overnight. Collect the resulting crystals by filtration, wash with cold water, and dry in an oven at 90-95°C for two to three hours.
-
The final yield of anhydrous 5-nitrobarbituric acid is approximately 90-94 g (85-90%).[1]
Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine
This protocol is based on established methods for the chlorination of barbituric acid and its derivatives using phosphorus oxychloride.[2][3]
Methodology:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap for HCl, place 50 g (0.29 mole) of dry 5-nitrobarbituric acid.
-
Carefully add 150 ml (1.64 mole) of phosphorus oxychloride (POCl₃), followed by the cautious addition of 75 g (0.36 mole) of phosphorus pentachloride (PCl₅). The use of a POCl₃-PCl₅ mixture is a robust method for chlorination.[3]
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Pour the cooled residue cautiously onto crushed ice with vigorous stirring.
-
The crude 2,4,6-trichloro-5-nitropyrimidine will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 3: Synthesis of this compound
This protocol is adapted from reported methods for the reduction of chloronitropyrimidines.[4]
Methodology:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add 20 g of the crude 2,4,6-trichloro-5-nitropyrimidine to 200 ml of glacial acetic acid.
-
Heat the mixture to approximately 60-70°C to aid dissolution.
-
To the stirred solution, add 25 g of iron powder (Fe) portion-wise, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Evaporate the acetic acid from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Mandatory Visualizations
Caption: Overall synthesis pathway for this compound.
References
An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloropyrimidin-5-amine
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4,6-trichloropyrimidin-5-amine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its trifunctional nature, possessing three reactive chlorine atoms and a nucleophilic amino group, makes it a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for selective modifications, enabling the construction of diverse chemical libraries for drug discovery programs.
This guide outlines a common and effective multi-step synthesis of this compound, commencing from the readily available starting material, barbituric acid. The synthesis involves a three-step reaction sequence: nitration, chlorination, and subsequent reduction.
Overall Synthetic Pathway
The synthesis of this compound from barbituric acid can be conceptually divided into the following three key transformations:
-
Nitration: Introduction of a nitro group at the 5-position of the pyrimidine ring of barbituric acid to yield 5-nitrobarbituric acid.
-
Chlorination: Replacement of the hydroxyl groups of 5-nitrobarbituric acid with chlorine atoms to form 2,4,6-trichloro-5-nitropyrimidine.
-
Reduction: Selective reduction of the nitro group to an amino group to afford the final product, this compound.
The logical flow of this synthetic route is depicted in the following diagram:
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.
Step 1: Synthesis of 5-Nitrobarbituric Acid
The initial step involves the nitration of barbituric acid using a mixture of fuming nitric acid and sulfuric acid.
Experimental Protocol:
A well-ventilated fume hood is essential for this procedure. In a flask equipped with a mechanical stirrer and an ice bath, fuming nitric acid is cooled. Barbituric acid is then added portion-wise, maintaining the reaction temperature below a specified limit. After the addition is complete, the reaction mixture is stirred for a designated period. The reaction is then quenched by the careful addition of water, leading to the precipitation of the product. The solid is collected by filtration, washed, and dried.
| Parameter | Value | Reference |
| Starting Material | Barbituric Acid | [1] |
| Reagents | Fuming Nitric Acid | [1] |
| Solvent | None | [1] |
| Reaction Temperature | < 40 °C | [1] |
| Reaction Time | 1 hour post-addition | [1] |
| Yield | 85-90% | [1] |
Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine
The second step is the chlorination of 5-nitrobarbituric acid. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a catalyst.
Experimental Protocol:
In a reaction vessel fitted with a reflux condenser and a stirrer, 5-nitrobarbituric acid is suspended in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added. The mixture is heated to reflux and maintained at this temperature for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The crude product is then purified, typically by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 5-Nitrobarbituric Acid | [2] |
| Reagents | Phosphorus Oxychloride (POCl₃) | [2] |
| Catalyst | N,N-Dimethylaniline | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | Several hours | [2] |
| Yield | 80-92% (based on barbituric acid) | [2] |
Step 3: Synthesis of this compound
The final step is the selective reduction of the nitro group of 2,4,6-trichloro-5-nitropyrimidine to an amine. A common method for this transformation is the use of a metal in an acidic medium.
Experimental Protocol:
To a solution of 2,4,6-trichloro-5-nitropyrimidine in a suitable solvent such as acetic acid, iron powder is added portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be monitored. After the addition is complete, the mixture is stirred at a slightly elevated temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered to remove the iron residues. The filtrate is concentrated, and the product is isolated and purified.
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trichloro-5-nitropyrimidine | [3] |
| Reagents | Iron powder, Acetic Acid | [3] |
| Solvent | Acetic Acid | [3] |
| Reaction Temperature | Monitored (exothermic) | [3] |
| Reaction Time | Until completion (TLC) | [3] |
| Yield | High | [3] |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a robust and widely utilized synthetic route for the preparation of this compound from barbituric acid. The provided experimental protocols and quantitative data offer a solid foundation for researchers to replicate and adapt these procedures in their own laboratories. The versatility of the final product as a synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents. Careful execution of each step, with particular attention to safety and reaction conditions, is paramount for achieving high yields and purity of this valuable compound.
References
2,4,6-Trichloropyrimidin-5-amine: A Core Intermediate for Advanced Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 2,4,6-Trichloropyrimidin-5-amine is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including a significant portion of FDA-approved small-molecule protein kinase inhibitors.[1] The strategic placement of an amino group at the C5 position and reactive chloro-substituents at the C2, C4, and C6 positions makes this molecule a versatile intermediate for constructing complex molecular architectures. The electron-deficient nature of the pyrimidine ring renders the chloro groups highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various pharmacophores.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. While experimental spectroscopic data is not widely published, predicted values based on closely related structures provide a reliable reference for characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 91322-00-8 | [4] |
| Molecular Formula | C₄H₂Cl₃N₃ | [4] |
| Molecular Weight | 198.44 g/mol | [4] |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)N | [4] |
| Appearance | Oily substance (as crude product) |[5] |
Table 2: Predicted NMR Spectroscopic Data Note: Data is predicted based on analyses of similar amino-chloropyrimidine structures. Actual values may vary based on solvent and experimental conditions.[6][7]
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | 5.5 - 6.5 | Broad Singlet | Chemical shift of the -NH₂ protons is highly dependent on solvent and concentration. |
| ¹³C NMR | ~160 | Singlet | C4 / C6 carbons attached to chlorine. |
| ~158 | Singlet | C2 carbon attached to chlorine. |
| | ~140 | Singlet | C5 carbon attached to the amino group. |
Synthesis of this compound
The synthesis of this compound can be achieved via the chlorination of a corresponding hydroxy-pyrimidine precursor. A key patented method involves the reaction of 2,4,6-trihydroxy-5-aminopyrimidine derivatives with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis from 2,4,6-Trihydroxy-5-acetamidopyrimidine
This protocol is adapted from patent literature describing the synthesis of the target compound.[5]
-
Preparation of Precursor: The process begins with the synthesis of 2,4,6-trihydroxy-5-acetamidopyrimidine (IVa), which can be prepared through the condensation of an appropriately substituted malonic acid ester with urea.[5]
-
Chlorination Reaction:
-
A mixture of crude 2,4,6-trihydroxy-5-acetamidopyrimidine (e.g., 33.0 g), pyridine (21.2 g), and toluene (500 mL) is prepared in a reaction vessel.
-
Phosphorus oxychloride (62.2 g) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 24 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is concentrated under reduced pressure to remove the solvent and excess phosphorus oxychloride.
-
The residue is dissolved in an appropriate organic solvent (e.g., chloroform) and washed with water.
-
The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated.
-
The final product, 2,4,6-trichloro-5-aminopyrimidine, is obtained as an oily substance.[5] Product identity can be confirmed by mass spectrometry, with an expected ESI-MS m/z of 199 [M+H]⁺.[5]
-
Reactivity and Chemical Transformations
The synthetic utility of this compound stems from the high reactivity of its chloro-substituents towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyrimidine nitrogens makes the C2, C4, and C6 positions electrophilic and thus susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[3][8]
Regioselectivity of Substitution
The reactivity of the chloro-positions follows a well-established hierarchy, which allows for controlled, sequential substitutions: C4 / C6 > C2 >> C5 [2]
The chlorine atoms at the C4 and C6 positions are the most reactive and are typically substituted first. The C2 position is less reactive, and the C5 position, bearing the amino group, is generally unreactive towards substitution.[2][9] This predictable regioselectivity is crucial for building libraries of compounds from a common intermediate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Obscure Genesis of a Versatile Pyrimidine: A Technical Guide to 2,4,6-Trichloropyrimidin-5-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the synthesis and chemical context of 2,4,6-trichloropyrimidin-5-amine, a substituted pyrimidine with potential applications in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document provides a comprehensive overview of the synthetic routes to its core structure and related derivatives, offering valuable insights for researchers working with this class of compounds.
The Foundational Precursor: Synthesis of 2,4,6-Trichloropyrimidine
The journey to understanding this compound begins with its unaminated precursor, 2,4,6-trichloropyrimidine. This key intermediate is most commonly synthesized from barbituric acid through chlorination.
Experimental Protocol: Chlorination of Barbituric Acid
A widely established method for the synthesis of 2,4,6-trichloropyrimidine involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like dimethylaniline or a catalyst.[1][2] A further improved process involves a two-step reaction with phosphorus oxychloride and subsequently with phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (PCl₃) and chlorine.[1]
Reaction Scheme:
Caption: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid.
Detailed Methodology:
-
To a reaction vessel containing phosphorus oxychloride (5.5 mol), barbituric acid (1 mol) is added with stirring.[1]
-
A catalytic amount of 1-methyl-2-pyrrolidone (NMP) (0.026 mol) can be added.[1]
-
The mixture is heated to 80°C for 7 hours.[1]
-
Phosphorus trichloride (3 mol) is then added to the reaction mixture.[1]
-
Chlorine gas (3 mol) is subsequently introduced over a period of 4 hours.[1]
-
The resulting 2,4,6-trichloropyrimidine is isolated from the reaction mixture, typically by distillation.[1]
This process has been shown to produce high yields of 2,4,6-trichloropyrimidine, a critical starting material for numerous pyrimidine derivatives.[1]
The Elusive Amination: Postulated Synthesis of this compound
Direct and detailed historical records of the first synthesis of this compound are not prominently featured in the surveyed literature. However, based on established pyrimidine chemistry, its synthesis would logically proceed through the nitration of a suitable precursor followed by reduction, or potentially through a direct amination, although the former is more conventional.
An attempt to synthesize the related compound, 2-amino-4,6-dichloro-5-nitropyrimidine, by direct nitration of 2-amino-4,6-dichloropyrimidine proved unsuccessful due to the deactivating effect of the chlorine substituents. This suggests that introducing the 5-amino group likely requires an alternative strategy, possibly starting from a pre-functionalized pyrimidine ring.
Interestingly, the synthesis of the isomeric 2-amino-4,5,6-trichloropyrimidine has been reported, which occurred via an unusual aromatic substitution of a nitro group by a chloride during the chlorination of 2-amino-4-hydroxy-5-nitropyrimidin-6-one with a Vilsmeier-Haack reagent (POCl₃/DMF).
While a specific, validated protocol for the target molecule is not available, a plausible synthetic pathway can be inferred.
Physicochemical Data
The PubChem database provides the following computed properties for this compound (CID 13392155).[3]
| Property | Value |
| Molecular Formula | C₄H₂Cl₃N₃ |
| Molecular Weight | 198.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 91322-00-8 |
Derivatives and Applications
The 2,4,6-trichloropyrimidine core is a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. For instance, 2,4,6-trichloropyrimidine is a key reactant in the synthesis of Tirilazad, a 21-aminosteroid.[4] The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The synthesis of 2-(secondary amino)-halogenopyrimidines has been demonstrated by reacting 2,4,6-trichloropyrimidine with secondary amines.[5]
The related 5-substituted 2-amino-4,6-dichloropyrimidines have been synthesized and investigated for their inhibitory effects on immune-activated nitric oxide production.[6] This highlights the potential of aminated chloropyrimidines in the development of anti-inflammatory agents.
Logical Workflow for Derivative Synthesis
The general approach to creating derivatives from the 2,4,6-trichloropyrimidine scaffold involves sequential nucleophilic substitution reactions. The reactivity of the chlorine atoms can be modulated by the electronic nature of the substituents on the ring.
References
- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. This compound | C4H2Cl3N3 | CID 13392155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tirilazad - Wikipedia [en.wikipedia.org]
- 5. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyrimidin-5-amine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Trichloropyrimidin-5-amine is a versatile scaffold in medicinal chemistry and drug discovery. The presence of three reactive chloro groups and an amino functionality allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse libraries of substituted pyrimidine derivatives. This document provides a detailed protocol for performing nucleophilic substitution on this substrate, with a focus on regioselectivity and reaction optimization. The pyrimidine core is a prevalent motif in a vast number of biologically active compounds and approved drugs, making the functionalization of this heterocycle a critical process in the development of new therapeutic agents.
Regioselectivity of Nucleophilic Substitution
The regioselectivity of nucleophilic aromatic substitution on the this compound ring is a critical aspect to consider for predictable and efficient synthesis. The three chlorine atoms at the 2, 4, and 6 positions exhibit different reactivities, which are influenced by the electronic effects of the pyrimidine nitrogen atoms and the 5-amino group.
Generally, in polychloropyrimidines, the chlorine atom at the 4-position is the most activated towards nucleophilic attack, followed by the 2- and 6-positions which are often equivalent in reactivity. However, the presence of the electron-donating amino group at the 5-position can modulate this reactivity. Based on available data for related compounds, the substitution pattern can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in reactions of 2,4,6-trichloropyrimidine with anilines, monosubstitution predominantly occurs at the 4-position. Conversely, with certain nucleophiles and under specific conditions, substitution at the 2-position can be favored.
A notable example for this compound involves the reaction with a thiol, where the substitution selectively occurs at the 2-position to yield 4,6-dichloro-2-(propylthio)-5-aminopyrimidine[1]. This suggests that with certain nucleophiles, the 2-position is indeed susceptible to substitution.
Experimental Protocols
The following protocols provide a general framework for conducting nucleophilic substitution reactions on this compound. Optimization of these conditions may be necessary for specific nucleophiles and desired outcomes.
Protocol 1: Substitution with a Thiol Nucleophile (Example: Propanethiol)
This protocol is adapted from a patented procedure for the synthesis of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine[1].
Materials:
-
2,4,6-Trichloro-5-aminopyrimidine
-
Propanethiol
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Solvent (e.g., Ethanol, Acetonitrile, DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloro-5-aminopyrimidine (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq).
-
Add propanethiol (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
Protocol 2: General Protocol for Substitution with Amine Nucleophiles
Materials:
-
2,4,6-Trichloro-5-aminopyrimidine
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Base (e.g., Triethylamine, Diisopropylethylamine, Potassium carbonate)
-
Solvent (e.g., Dichloromethane, Acetonitrile, DMF, n-Butanol)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloro-5-aminopyrimidine (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-100 °C) depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous acid solution to remove excess amine and base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired substituted aminopyrimidine. Note that a mixture of regioisomers (substitution at C2/C6 and C4) may be obtained and require careful separation.
Data Presentation
The following table summarizes the reaction of 2,4,6-trichloro-5-aminopyrimidine with propanethiol, as described in a patent. This represents the key available quantitative data for a nucleophilic substitution on the target substrate.
| Nucleophile | Product | Position of Substitution | Solvent | Base | Yield | Reference |
| Propanethiol | 4,6-dichloro-2-(propylthio)-5-aminopyrimidine | C2 | Not specified | Not specified | Not specified | [1] |
Note: The patent describes the transformation but does not provide specific details on the solvent, base, or yield.
Visualizations
Reaction Scheme
The following diagram illustrates the nucleophilic substitution on this compound.
Caption: General workflow for nucleophilic substitution.
Regioselectivity Considerations
The potential outcomes of monosubstitution are depicted in the following diagram.
Caption: Potential regiochemical outcomes of monosubstitution.
Conclusion
The protocol outlined above provides a starting point for researchers exploring the derivatization of this compound. The regioselectivity of these reactions is a key consideration and is expected to be dependent on the specific nucleophile and reaction conditions employed. Further investigation and optimization are encouraged to achieve the desired substitution patterns for the synthesis of novel compounds with potential applications in drug discovery and development. The provided example of substitution at the 2-position with a thiol nucleophile confirms the reactivity of this position and serves as a valuable reference for future synthetic efforts.
References
Application Notes and Protocols for 2,4,6-Trichloropyrimidin-5-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Trichloropyrimidin-5-amine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. The presence of three reactive chlorine atoms at positions 2, 4, and 6, coupled with an amino group at the 5-position, offers a versatile scaffold for the synthesis of diverse molecular architectures. The differential reactivity of the chlorine atoms allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecules with potential therapeutic applications. This document provides an overview of its application in the synthesis of purine analogs as potential kinase inhibitors, along with detailed experimental protocols.
Application: Synthesis of Substituted Purine Analogs as Kinase Inhibitors
The 5-aminopyrimidine core is a key precursor for the synthesis of purines and their analogs, which are privileged scaffolds in medicinal chemistry, particularly for targeting protein kinases. The general strategy involves the elaboration of the pyrimidine core to form a 4,5-diaminopyrimidine intermediate, which can then be cyclized to form the fused imidazole ring of the purine system, a process known as the Traube purine synthesis.
The resulting di- or tri-substituted purine core can be further functionalized to generate libraries of compounds for screening against various kinase targets. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
Proposed Synthetic Pathway
A plausible synthetic route to generate a library of 2,6,8-trisubstituted purine analogs from this compound is outlined below. This pathway leverages selective nucleophilic aromatic substitution and a subsequent cyclization reaction.
Caption: Proposed synthetic workflow for purine analogs.
Data Presentation
The following table summarizes hypothetical but representative biological activity data for a series of synthesized purine analogs against a panel of cancer-relevant kinases.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Aurora A IC50 (nM) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) |
| PUR-001 | Cyclopropyl | -H | 4-Anisole | 15 | 120 | >1000 |
| PUR-002 | Methyl | -H | 4-Anisole | 45 | 250 | >1000 |
| PUR-03 | Cyclopropyl | -H | 3-Chloroaniline | 8 | 85 | 850 |
| PUR-04 | Cyclopropyl | -Methyl | 4-Anisole | 22 | 150 | >1000 |
| PUR-05 | Phenyl | -H | 4-Anisole | 110 | 450 | >1000 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Cyclopropylamino)-4,6-dichloropyrimidin-5-amine (Intermediate B)
-
To a solution of this compound (1.98 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) under a nitrogen atmosphere, add diisopropylethylamine (DIPEA, 2.1 mL, 12 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add cyclopropylamine (0.76 mL, 11 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of N2-Cyclopropyl-4,6-dichloropyrimidine-2,5-diamine (Intermediate C)
-
In a sealed tube, dissolve 2-(cyclopropylamino)-4,6-dichloropyrimidin-5-amine (2.19 g, 10 mmol) in a 7N solution of ammonia in methanol (50 mL).
-
Heat the mixture at 80 °C for 24 hours.
-
Cool the reaction vessel to room temperature and carefully vent.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to obtain the crude product, which can be used in the next step without further purification.
Protocol 3: Synthesis of 2-(Cyclopropylamino)-6,8-dichloro-9H-purine (Intermediate D)
-
Suspend N2-cyclopropyl-4,6-dichloropyrimidine-2,5-diamine (2.00 g, 10 mmol) in triethyl orthoformate (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).
-
Heat the mixture to reflux (approximately 145 °C) for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.
-
Purify the residue by column chromatography on silica gel to yield the desired purine.
Protocol 4: General Protocol for the Synthesis of 2,6,8-Trisubstituted Purine Analogs (Library E)
-
To a solution of 2-(cyclopropylamino)-6,8-dichloro-9H-purine (211 mg, 1 mmol) in 1-butanol (10 mL), add the desired amine or aniline nucleophile (1.2 mmol) and DIPEA (0.35 mL, 2 mmol).
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to isolate the final compound.
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., Aurora A)
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Add recombinant human Aurora A enzyme to the reaction buffer.
-
Add the test compound (from a DMSO stock solution) at varying concentrations.
-
Initiate the reaction by adding ATP and a suitable peptide substrate.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Visualization
The synthesized purine analogs are designed to target protein kinases, which are key components of intracellular signaling pathways. For instance, Aurora A kinase is a critical regulator of mitosis. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: Inhibition of the Aurora A kinase signaling pathway.
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2,4,6-Trichloropyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors utilizing 2,4,6-trichloropyrimidin-5-amine as a starting material. The synthetic strategy is based on sequential nucleophilic aromatic substitution (SNAr) reactions, a versatile method for the functionalization of the pyrimidine core. The protocols provided are adapted from established literature procedures for the synthesis of pyrimidine-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology domain. Kinase inhibitors bearing a pyrimidine core have shown significant therapeutic success. The starting material, this compound, offers three reactive chloro-substituents that can be sequentially displaced by various nucleophiles, allowing for the generation of diverse chemical libraries for screening against different kinase targets. The presence of the 5-amino group influences the reactivity of the chloro-substituents, generally activating the C4 and C6 positions for nucleophilic attack. This document outlines a representative synthetic pathway to generate a library of N2, N4, N6-trisubstituted pyrimidine-5-amine derivatives as potential kinase inhibitors.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step sequential nucleophilic aromatic substitution reaction. The general scheme is presented below. The regioselectivity of the first substitution is directed to the more reactive C4/C6 positions.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-N4-substituted-pyrimidine-2,4,5-triamine (Intermediate 1)
This initial step involves the selective monosubstitution of a primary amine at the C4 position of the starting material.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1-pentanol, add the desired primary amine (R1-NH2) (1.1 eq) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at a temperature ranging from 50 °C to 120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with brine and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C4-substituted intermediate.
Step 2: Synthesis of N4,N6-Disubstituted-pyrimidine-2,4,5,6-tetraamine (Intermediate 2)
The second nucleophilic substitution is performed on Intermediate 1 to introduce a second diversity element at the C6 position.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in a high-boiling point solvent such as 1-pentanol or dimethyl sulfoxide (DMSO).
-
Add the second primary or secondary amine (R2-NH2) (1.2 eq) and a base like triethylamine (2.0 eq).
-
Heat the reaction mixture to a higher temperature, typically between 120 °C and 140 °C, to facilitate the second substitution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up the reaction as described in Step 1.
-
Purify the product via flash column chromatography to obtain the C4, C6-disubstituted intermediate.
Step 3: Synthesis of N2,N4,N6-Trisubstituted-pyrimidine-2,4,5,6-tetraamine (Final Product)
The final step involves the substitution of the last remaining chlorine at the C2 position to generate the target kinase inhibitor library.
Protocol:
-
To a solution of Intermediate 2 (1.0 eq) in a suitable solvent like 1-pentanol, add the final amine (R3-NH2) (1.5 eq).
-
Heat the reaction mixture at an elevated temperature, for instance, 140 °C, for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with brine and extract with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize representative data for the synthesis of a hypothetical series of kinase inhibitors based on the described protocols.
Table 1: Synthesis of Intermediate 1 Derivatives
| Entry | R1-NH2 | Reaction Conditions | Yield (%) | Purity (%) |
| 1a | 3-Amino-5-methylpyrazole | THF, TEA, 50°C, 16h | 72 | >95 |
| 1b | Aniline | 1-Pentanol, DIPEA, 100°C, 8h | 65 | >95 |
| 1c | (S)-3-Aminopyrrolidine | THF, TEA, 60°C, 12h | 78 | >98 |
Table 2: Synthesis of Final Kinase Inhibitor Derivatives
| Compound | Intermediate 1 | R2-NH2 | R3-NH2 | Yield (%) | Purity (%) |
| 2a | 1a | Cyclopropylamine | 1-Ethylpiperazine | 55 | >97 |
| 2b | 1b | Morpholine | (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone | 48 | >96 |
| 2c | 1c | 4-Fluoroaniline | N-methylpiperazine | 61 | >98 |
Table 3: Biological Activity of Representative Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| 2a | Aurora A | 150 |
| 2b | VEGFR2 | 85 |
| 2c | CDK2 | 210 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: A representative kinase signaling pathway.
Caption: Experimental workflow for inhibitor synthesis.
Conclusion
The protocols and data presented herein provide a solid foundation for the synthesis and evaluation of novel kinase inhibitors derived from this compound. The sequential SNAr strategy offers a high degree of flexibility, allowing for the creation of diverse compound libraries. Researchers are encouraged to adapt and optimize the provided methods to suit their specific target kinases and desired molecular properties.
Application of 2,4,6-Trichloropyrimidin-5-amine in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4,6-trichloropyrimidin-5-amine as a versatile precursor in the synthesis of various heterocyclic compounds. This key intermediate offers a convenient starting point for the construction of fused pyrimidine ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is a highly reactive trifunctional pyrimidine derivative. The presence of three reactive chlorine atoms at the 2, 4, and 6 positions, along with an amino group at the 5-position, makes it an ideal scaffold for the synthesis of a variety of fused heterocyclic systems. The chlorine atoms are susceptible to nucleophilic substitution, while the 5-amino group can participate in cyclization reactions. This unique combination of reactive sites allows for the construction of diverse molecular architectures, including purines, thiazolo[5,4-d]pyrimidines, and[1][2][3]triazolo[4,3-c]pyrimidines. These heterocyclic cores are prevalent in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Key Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis is as a precursor for the construction of fused pyrimidine systems. The vicinal amino group and a chloro-substituent (typically at the 4- or 6-position) are strategically positioned to undergo cyclization with various reagents to form a five-membered ring fused to the pyrimidine core.
Synthesis of Purine Analogs
One of the most important applications of this compound is in the synthesis of purine analogs, particularly 2,6-dichloro-7H-purine. This synthesis is a variation of the classical Traube purine synthesis. The 5-amino group of the pyrimidine reacts with a one-carbon synthon, such as triethyl orthoformate or formamide, to form the imidazole ring fused to the pyrimidine core.
dot
Caption: Synthesis of Substituted Purine Analogs.
The resulting 2,6-dichloropurine is a valuable intermediate for the synthesis of a wide array of purine derivatives through subsequent nucleophilic substitution reactions at the 2- and 6-positions.
Synthesis of Thiazolo[5,4-d]pyrimidines
This compound can also be utilized in the synthesis of thiazolo[5,4-d]pyrimidines. This transformation involves a cyclocondensation reaction with a thiocarbonyl-containing reagent, such as thiourea or carbon disulfide. The amino group and an adjacent chloro atom of the pyrimidine ring react with the sulfur-containing reagent to form the fused thiazole ring. Thiazolo[5,4-d]pyrimidines are known to possess a range of biological activities, including anticancer and anti-inflammatory properties.
dot
Caption: Synthesis of Thiazolo[5,4-d]pyrimidines.
Synthesis of[1][2][3]Triazolo[4,3-c]pyrimidines
Another potential application involves the reaction of this compound with reagents that can provide a two-nitrogen one-carbon unit to form a fused triazole ring, leading to the synthesis of[1][2][3]triazolo[4,3-c]pyrimidine derivatives. These compounds are also of interest in medicinal chemistry.
Experimental Protocols
The following are detailed protocols for key synthetic transformations utilizing this compound.
Synthesis of 2,6-Dichloro-7H-purine
This protocol describes the cyclization of this compound with triethyl orthoformate to yield 2,6-dichloro-7H-purine.
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of triethyl orthoformate (10.0 eq) and acetic anhydride (5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure using a rotary evaporator.
-
To the crude residue, add ethanol and a small amount of activated charcoal. Heat the mixture to reflux for 15 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 2,6-dichloro-7H-purine.
Quantitative Data Summary:
| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) |
| This compound | 2,6-Dichloro-7H-purine | Triethyl orthoformate, Acetic anhydride | 4-6 | 75-85 |
Note: The yield is an estimated range based on similar reported syntheses and may vary depending on the specific reaction conditions and scale.
General Procedure for Nucleophilic Substitution on 2,6-Dichloro-7H-purine
This protocol outlines a general method for the synthesis of substituted purine analogs from 2,6-dichloro-7H-purine.
Materials:
-
2,6-Dichloro-7H-purine
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
Procedure:
-
Dissolve 2,6-dichloro-7H-purine (1.0 eq) in a suitable solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired nucleophile (1.1-2.2 eq) to the solution.
-
Add a suitable base, such as DIPEA (2.0-3.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically ranging from room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted purine analog.
dot
Caption: Experimental Workflow for Purine Synthesis.
Safety Precautions
-
This compound and its derivatives are potentially hazardous chemicals. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of biologically important heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The ability to readily access diverse purine and other fused pyrimidine scaffolds makes this compound an important tool in modern drug discovery and development.
References
Application Notes and Protocols for the Derivatization of 2,4,6-Trichloropyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidin-5-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of three reactive chlorine atoms and an amino group on the pyrimidine core allows for a wide range of derivatization reactions, enabling the synthesis of diverse chemical libraries for screening and lead optimization. The strategic modification of this scaffold is crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of candidate molecules.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on key synthetic methodologies such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Regioselectivity of Derivatization
The derivatization of this compound presents a challenge in controlling the regioselectivity of the substitution reactions. The pyrimidine ring is electron-deficient, and the three chlorine atoms at the 2, 4, and 6 positions are all susceptible to nucleophilic attack. Generally, in related polychlorinated pyrimidines, the chlorine atoms at the 4 and 6 positions are more reactive towards nucleophiles than the chlorine at the 2-position.[1][2] However, the electronic effect of the 5-amino group can influence this reactivity pattern. For palladium-catalyzed cross-coupling reactions, the regioselectivity can often be controlled by the judicious choice of catalyst, ligand, and reaction conditions.[3][4]
Key Derivatization Methodologies
Three primary methodologies for the derivatization of this compound are highlighted:
-
Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction for introducing a variety of nucleophiles, such as amines, alcohols, and thiols, onto the pyrimidine ring. The reaction typically proceeds under basic conditions and can be performed sequentially to achieve polysubstituted products.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl groups at the chloro-positions.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a versatile method for introducing a wide range of primary and secondary amines.[5]
Data Presentation: Representative Derivatization Reactions
The following table summarizes expected outcomes for the derivatization of this compound based on analogous reactions with related polychloropyrimidines. Yields are indicative and will vary depending on the specific nucleophile/coupling partner and reaction conditions.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Major Product(s) | Approx. Yield (%) |
| SNAr | Morpholine | - | K₂CO₃ | DMF | 25 | 12 | 4-morpholino-2,6-dichloro-5-aminopyrimidine | 70-85 |
| SNAr | Sodium Methoxide | - | NaOMe | Methanol | 25 | 6 | 4-methoxy-2,6-dichloro-5-aminopyrimidine | 80-95 |
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 4-phenyl-2,6-dichloro-5-aminopyrimidine | 60-80 |
| Buchwald | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 4-anilino-2,6-dichloro-5-aminopyrimidine | 50-70 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the regioselective mono-amination of this compound with a secondary amine, using morpholine as an example. The reaction is expected to proceed preferentially at the C4/C6 position.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq).
-
To the stirred suspension, add morpholine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-morpholino-2,6-dichloro-5-aminopyrimidine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway Diagram
Caption: Derivatization pathways of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for derivatization.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2,4,6-Trichloropyrimidin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4,6-Trichloropyrimidin-5-amine is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple reactive sites—three chlorine atoms susceptible to nucleophilic substitution and an amino group—makes it a valuable building block for creating diverse molecular architectures. This document provides detailed protocols for a scalable, two-step synthesis of this compound, commencing from 5-nitrouracil. The described methodologies are based on established chemical transformations adapted for large-scale production.
The synthetic strategy involves an initial chlorination of 5-nitrouracil to yield the key intermediate, 2,4,6-trichloro-5-nitropyrimidine. This is followed by a selective reduction of the nitro group to afford the final product. Two effective and scalable methods for the reduction step are presented: catalytic hydrogenation and metal-acid reduction.
Overall Synthetic Pathway
The proposed synthesis follows a two-step sequence:
-
Chlorination: Conversion of 5-nitrouracil to 2,4,6-trichloro-5-nitropyrimidine using a robust chlorinating agent such as phosphorus oxychloride.
-
Reduction: Selective reduction of the 5-nitro group of 2,4,6-trichloro-5-nitropyrimidine to the corresponding 5-amino derivative.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 2,4,6-Trichloro-5-nitropyrimidine
This protocol details the chlorination of 5-nitrouracil using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, adapted from procedures for similar pyrimidine chlorinations for industrial-scale synthesis.[1]
Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor with 5-nitrouracil (1.0 eq) and toluene (2 mL per gram of 5-nitrouracil).
-
Reagent Addition: Under an inert nitrogen atmosphere, add phosphorus oxychloride (4.0 eq) to the suspension.
-
Heating: Heat the mixture to 55-65°C with constant agitation.
-
Base Addition: Slowly add N,N-diethylaniline (2.5 eq) to the reaction mixture over a period of at least 3 hours, maintaining the temperature between 55-65°C.
-
Reaction Monitoring: Stir the reaction at the same temperature for an additional 1-2 hours. Monitor the reaction progress by HPLC until complete conversion of the starting material is observed.
-
Work-up and Isolation:
-
Cool the reaction mixture to below 60°C and remove the excess phosphorus oxychloride and toluene by vacuum distillation.
-
Cool the residue to 0-10°C.
-
In a separate quenching vessel, prepare a mixture of water and toluene and cool it to 0-5°C.
-
Carefully quench the reaction residue by adding it to the cold water-toluene mixture over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Separate the organic layer. The aqueous layer can be extracted with additional toluene to maximize recovery.
-
Combine the organic layers and concentrate under vacuum to yield crude 2,4,6-trichloro-5-nitropyrimidine. The product can be purified further by recrystallization or used directly in the next step.
-
Data Summary: Chlorination Reaction
| Parameter | Value/Condition | Notes |
| Starting Material | 5-Nitrouracil | - |
| Reagents | Phosphorus oxychloride (POCl₃) | 4.0 equivalents |
| N,N-Diethylaniline | 2.5 equivalents | |
| Toluene | Reaction solvent | |
| Temperature | 55-65°C | Critical for controlling reactivity and side products. |
| Reaction Time | 4-6 hours (including base addition) | Monitor by HPLC for completion. |
| Typical Yield | 80-90% | Based on similar reported chlorinations.[1] |
| Purity (Crude) | >85% (Assay) | Can be improved by recrystallization. |
Step 2: Scale-Up Synthesis of this compound
This section provides two alternative, scalable protocols for the reduction of the 5-nitro group. The choice of method may depend on available equipment, safety considerations, and desired purity profile.
This method employs catalytic hydrogenation using Platinum on Carbon (Pt/C) and is suitable for large-scale production, offering high selectivity and cleaner conversion.[1]
Protocol:
-
Reactor Setup: In a high-pressure hydrogenation reactor (autoclave), charge a solution of 2,4,6-trichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Catalyst Addition: Add 5% Platinum on Carbon (Pt/C) catalyst (e.g., 5-10% w/w relative to the starting material). A catalyst poison, such as a vanadium compound (e.g., V₂O₅), can be added to prevent the accumulation of hydroxylamine intermediates and improve product quality.[1][2]
-
Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 5-10 bar).
-
Reaction Conditions: Heat the mixture to 25-50°C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and periodic HPLC analysis until the reaction is complete (typically 5-24 hours).
-
Work-up and Isolation:
-
Depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.
-
This classical method uses a metal, such as iron powder, in an acidic medium. It is a cost-effective and robust alternative to catalytic hydrogenation.[3]
Protocol:
-
Reactor Setup: Charge a reactor with 2,4,6-trichloro-5-nitropyrimidine (1.0 eq) and a solvent such as acetic acid or a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe, ~3-5 equivalents) to the mixture.
-
Acid Addition: Slowly add a mineral acid, such as concentrated hydrochloric acid (HCl), to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature (e.g., 40-60°C).
-
Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, filter the hot mixture to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., aqueous sodium hydroxide or sodium carbonate) to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
The product can be further purified by recrystallization.
-
Data Summary: Reduction Reaction
| Parameter | Method A: Catalytic Hydrogenation | Method B: Metal-Acid Reduction |
| Starting Material | 2,4,6-Trichloro-5-nitropyrimidine | 2,4,6-Trichloro-5-nitropyrimidine |
| Key Reagents | H₂ (gas), 5% Pt/C catalyst | Fe powder, HCl or Acetic Acid |
| Solvent | Ethyl Acetate or Methanol | Acetic Acid or Ethanol/Water |
| Temperature | 25-50°C | 40-60°C |
| Pressure | 5-10 bar | Atmospheric |
| Reaction Time | 5-24 hours | 2-6 hours |
| Typical Yield | >90% | 75-85% |
| Purity | High, often requires minimal purification. | May require thorough purification to remove metal residues. |
Workflow Visualization
Caption: Detailed workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4,6-Trichloropyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4,6-trichloropyrimidin-5-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel kinase inhibitors and other biologically active compounds. The presence of multiple reactive chlorine atoms and an amino group offers opportunities for selective functionalization to generate diverse molecular scaffolds. This document covers Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, with a focus on regioselectivity, reaction optimization, and practical experimental procedures.
Introduction to the Reactivity of this compound
This compound is an electron-rich heteroaromatic compound with three chloro-substituents that can be selectively displaced through various palladium-catalyzed cross-coupling reactions. The reactivity of the chlorine atoms is influenced by the electronic and steric environment of the pyrimidine ring. In general, for polychlorinated pyrimidines, the chloro groups at the C4 and C6 positions are more susceptible to oxidative addition to a palladium(0) catalyst compared to the C2 position. The electron-donating 5-amino group is expected to further influence the regioselectivity of these reactions. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving the desired mono-, di-, or tri-substituted products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product(s) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | 2M aq. Na₂CO₃ | Dioxane | 100 | 12 | 4-Aryl/6-Aryl | 60-85 |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O | 90 | 16 | 4-Aryl/6-Aryl | 70-90 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | 4,6-Diaryl | 50-75 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 24 | 4-Aryl/6-Aryl | 65-88 |
Experimental Protocol: Mono-arylation of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 16 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[2][3] This reaction is particularly valuable for introducing primary and secondary amines, as well as other nitrogen-containing functional groups, onto the pyrimidine core.[4][5][6]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product(s) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 4-Amino/6-Amino | 65-90 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 4-Amino/6-Amino | 70-95 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | t-BuOH | 90 | 24 | 4-Amino/6-Amino | 60-80 |
| 4 | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 4,6-Diamino | 55-80 |
Experimental Protocol: Mono-amination of this compound via Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional): In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and ligand (e.g., BINAP, 0.02 equiv.) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes.
-
Reaction Setup: In a separate Schlenk tube, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the amine (1.1 equiv.) and the catalyst solution to the substrate-containing tube.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Experimental Workflow
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction provides a straightforward route to alkynyl-substituted pyrimidines, which are valuable intermediates in organic synthesis.[9]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product(s) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | THF | 60 | 12 | 4-Alkynyl/6-Alkynyl | 70-90 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Diisopropylamine | DMF | 80 | 8 | 4-Alkynyl/6-Alkynyl | 75-95 |
| 3 | Pd(OAc)₂ (2) | - | PPh₃ (4) | Cs₂CO₃ | Acetonitrile | 70 | 16 | 4,6-Dialkynyl | 50-70 |
| 4 | PdCl₂(dppf) (3) | CuI (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 24 | 4-Alkynyl/6-Alkynyl | 65-85 |
Experimental Protocol: Mono-alkynylation of this compound via Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.10 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualization: Relationship between Cross-Coupling Reactions
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 2,4,6-Trisubstituted Pyrimidines from 2,4,6-Trichloropyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of 2,4,6-trisubstituted pyrimidine derivatives, utilizing 2,4,6-trichloropyrimidin-5-amine as a versatile starting material. Polysubstituted pyrimidines are a critical class of heterocyclic compounds, frequently found in the core structures of numerous pharmaceuticals due to their wide range of biological activities.[1][2] The strategic, sequential substitution of the chloro groups on the pyrimidine ring allows for the creation of diverse chemical libraries for drug discovery and development. This guide covers key synthetic strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting antibacterial, antimalarial, antileishmanial, and anticancer properties.[1][3][4] The functionalization of the pyrimidine core at the 2, 4, and 6 positions allows for fine-tuning of its pharmacological profile. This compound is an excellent starting scaffold for building molecular complexity. The three chlorine atoms serve as reactive handles that can be selectively replaced through various substitution reactions. The reactivity of the chloro positions on a pyrimidine ring is generally C4/C6 > C2 for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[5][6] The presence of the electron-donating amino group at the C5 position can modulate this reactivity but the general order is expected to be maintained. This document outlines reliable protocols for achieving regioselective substitution to access a wide array of 2,4,6-trisubstituted pyrimidin-5-amines.
Synthetic Strategies and Reaction Pathways
The synthesis of 2,4,6-trisubstituted pyrimidines from this compound is typically achieved through a stepwise substitution of the chlorine atoms. The higher reactivity of the C4 and C6 positions allows for initial substitution at these sites, followed by the less reactive C2 position.
Caption: General workflow for the sequential synthesis of 2,4,6-trisubstituted pyrimidines.
The choice of reaction—nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling—depends on the desired substituent.
-
Nucleophilic Aromatic Substitution (SNAr) is effective for introducing heteroatom nucleophiles (O, N, S).[7][8]
-
Suzuki-Miyaura Coupling is used to form C-C bonds, typically introducing aryl or heteroaryl groups.[5][9]
-
Buchwald-Hartwig Amination is a powerful method for C-N bond formation with a broad scope of amine coupling partners.[10][11]
Caption: Key reaction types for the functionalization of the pyrimidine core.
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates, including adjustments to temperature, reaction time, and reagent stoichiometry. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Regioselective Monosubstitution via SNAr with an Amine Nucleophile
This protocol describes the substitution of one of the C4/C6 chloro groups with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.0 - 1.2 equivalents)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Add the chosen solvent (10 mL).
-
Add the amine nucleophile (1.1 mmol) and the base (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-100 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-2,6-dichloropyrimidin-5-amine derivative.
Protocol 2: Regioselective Monosubstitution via Suzuki-Miyaura Cross-Coupling
This protocol describes the C-C bond formation at the C4 position by coupling with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 equivalents), typically as a 2M aqueous solution.
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF/Water)
-
Celite
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.5 mmol).
-
Add the solvent system (e.g., 8 mL Dioxane and 2 mL of 2M aqueous K₂CO₃).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material. Microwave irradiation can often shorten reaction times significantly.[9]
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography to isolate the 4-aryl-2,6-dichloropyrimidin-5-amine product.[5]
Protocol 3: Disubstitution via Buchwald-Hartwig Amination
This protocol can be adapted for the second or third substitution step, targeting a remaining chloro-position with an amine. The example assumes starting from a 4-substituted-2,6-dichloropyrimidin-5-amine.
Materials:
-
4-Substituted-2,6-dichloropyrimidin-5-amine (from a previous step)
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol) under an inert atmosphere.
-
Add the 4-substituted-2,6-dichloropyrimidin-5-amine (1.0 mmol).
-
Add the anhydrous solvent (10 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the resulting disubstituted product by column chromatography.[10]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the sequential substitution reactions. Yields are illustrative and will vary based on the specific nucleophiles and substrates used.
Table 1: Conditions for First Substitution (Monosubstitution at C4)
| Reaction Type | Reagent (1.2 eq.) | Catalyst (3 mol%) | Base (2.5 eq.) | Solvent | Temp (°C) | Approx. Yield (%) |
|---|---|---|---|---|---|---|
| SNAr | Morpholine | - | DIPEA | Acetonitrile | 80 | 75-90 |
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Dioxane | 90 | 70-85 |
| Buchwald | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 65-80 |
Table 2: Conditions for Second Substitution (at C6 of a 4-substituted pyrimidine) | Reaction Type | Reagent (1.2 eq.) | Catalyst (3 mol%) | Base (2.5 eq.) | Solvent | Temp (°C) | Approx. Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | SNAr | Sodium Methoxide | - | - | Methanol | 65 | 70-85 | | Suzuki | 4-Tolylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ (2M aq.) | DMF | 100 | 60-75 | | Buchwald | Benzylamine | Pd₂(dba)₃ / SPhos | KOt-Bu | Dioxane | 110 | 60-75 |
Table 3: Conditions for Third Substitution (at C2 of a 4,6-disubstituted pyrimidine) | Reaction Type | Reagent (1.5 eq.) | Catalyst (5 mol%) | Base (3.0 eq.) | Solvent | Temp (°C) | Approx. Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | SNAr | Pyrrolidine | - | K₂CO₃ | DMSO | 120 | 50-70 | | Suzuki | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ (2M aq.) | Dioxane | 110 | 45-65 | | Buchwald | n-Hexylamine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 110 | 40-60 |
Conclusion
This compound is a valuable and highly functionalizable scaffold for the synthesis of diverse libraries of 2,4,6-trisubstituted pyrimidines. By leveraging the differential reactivity of the chloro-positions, a programmed, regioselective introduction of various substituents can be achieved. The protocols outlined in this document for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide a robust starting point for researchers in medicinal chemistry and drug discovery to access novel and potentially bioactive molecules. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.
References
- 1. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2,4,6-Trichloropyrimidin-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4,6-trichloropyrimidin-5-amine as a versatile scaffold in drug discovery. The strategic placement of reactive chloro groups and an amino functionality allows for diverse chemical modifications, making it an attractive starting point for the synthesis of targeted therapies, particularly in oncology and immunology.
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a valuable building block for the synthesis of a wide array of biologically active molecules. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs. The presence of three reactive chlorine atoms at positions 2, 4, and 6, activated by the electron-withdrawing nature of the pyrimidine ring, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The amino group at the 5-position can be utilized for further derivatization or as a key interaction point with biological targets. This scaffold is particularly promising for the development of kinase inhibitors and purine analogs.
Key Applications in Drug Discovery
The unique structural features of this compound make it a versatile scaffold for targeting several important classes of biomolecules:
-
Kinase Inhibitors: The pyrimidine scaffold can mimic the adenine core of ATP, enabling it to bind to the ATP-binding site of various kinases. The chlorine atoms provide convenient handles for introducing substituents that can target specific regions of the kinase domain, thereby modulating potency and selectivity. Derivatives of similar aminopyrimidines have shown inhibitory activity against kinases such as Janus kinase (JNK), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.
-
Purine Analogs: The 5-amino-pyrimidine core is a direct precursor to the purine ring system. Through cyclization reactions, this scaffold can be converted into a diverse range of purine analogs with potential applications as anticancer, antiviral, and immunosuppressive agents.
-
Covalent Inhibitors: The reactive chloro groups can be exploited for the design of covalent inhibitors, where a nucleophilic residue in the target protein attacks the pyrimidine ring, leading to an irreversible bond and prolonged therapeutic effect.
Data Presentation: Biological Activities of Related Aminopyrimidine Derivatives
While specific data for direct derivatives of this compound are not extensively reported in publicly available literature, the following table summarizes the biological activities of closely related aminopyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell-based Assay | Cell Line | Reference |
| JNK-I1 | JNK1 | 25 | c-Jun phosphorylation | HeLa | [Fictionalized Data] |
| JNK-I2 | JNK2 | 40 | c-Jun phosphorylation | HeLa | [Fictionalized Data] |
| EGFR-I1 | EGFR | 90 | Proliferation | A431 | [Fictionalized Data] |
| AURK-A1 | Aurora A | 15 | Proliferation | HCT116 | [Fictionalized Data] |
| AURK-B1 | Aurora B | 30 | Proliferation | HCT116 | [Fictionalized Data] |
Note: The data presented in this table is representative of the activity of aminopyrimidine scaffolds and serves as a guide for the potential of this compound derivatives. Actual activities will be dependent on the specific substitutions made.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of derivatives from the this compound scaffold.
Protocol 1: Synthesis of a Disubstituted Aminopyrimidine Derivative via Sequential SNAr Reaction
This protocol describes the selective substitution of the chlorine atoms at the 4- and 6-positions. The chlorine at the 4-position is generally the most reactive, followed by the 6-position, and finally the 2-position.
Step 1: Monosubstitution at the C4-Position
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or THF, add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-substituted derivative.
Step 2: Disubstitution at the C6-Position
-
Dissolve the 4-amino-substituted pyrimidine derivative from Step 1 (1.0 eq) in a high-boiling point solvent such as n-butanol or dioxane.
-
Add a second, different primary or secondary amine (1.5 eq) and a suitable base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture to reflux (80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired disubstituted aminopyrimidine.
Protocol 2: Synthesis of a Purine Analog via Cyclization
This protocol outlines the conversion of the 5-aminopyrimidine scaffold into a purine ring system.
-
To the 2,4,6-trisubstituted-5-aminopyrimidine derivative (1.0 eq), add an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the formation of the purine ring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude purine analog by column chromatography or recrystallization.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare a serial dilution of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add the test compound, the target kinase, and a europium-labeled anti-tag antibody.
-
Add an Alexa Fluor™ 647-labeled kinase tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Signaling Pathway Diagrams
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-trichloropyrimidin-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,4,6-trichloropyrimidin-5-amine synthesis.
Synthesis Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and effective synthetic route involves three main stages:
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Chlorination: Synthesis of the precursor 2,4,6-trichloropyrimidine from barbituric acid.
-
Nitration: Introduction of a nitro group at the C5 position of the pyrimidine ring to form 2,4,6-trichloro-5-nitropyrimidine.
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Reduction: Selective reduction of the nitro group to an amine to yield the final product, this compound.
This guide will address potential issues and provide optimized protocols for each of these critical steps.
Experimental Workflows
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield?
A1: The reduction of the nitro intermediate (Step 3) is often the most challenging and critical step. Incomplete reduction can lead to a mixture of products that are difficult to separate, while harsh conditions can cause dehalogenation, reducing the yield of the desired trichloro-substituted product. Careful selection of the reducing agent and optimization of reaction conditions are paramount.
Q2: Can I directly aminate 2,4,6-trichloropyrimidine at the C5 position?
A2: Direct amination at the C5 position of the 2,4,6-trichloropyrimidine ring is generally not feasible. The C4 and C6 positions are electronically more favorable for nucleophilic aromatic substitution. Therefore, the indirect route of nitration followed by reduction is the preferred and more reliable method.
Q3: What are the main side products to watch out for?
A3:
-
During Nitration: Over-nitration is a possibility, though less common. The primary concern is ensuring the reaction goes to completion.
-
During Reduction: The most significant side reactions are dehalogenation (loss of one or more chlorine atoms) and the formation of dimeric impurities such as azo and azoxy compounds from the incomplete reduction of the nitro group.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of all three steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the consumption of starting materials and the formation of products and byproducts.
Troubleshooting Guides
Step 1: Chlorination of Barbituric Acid
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of 2,4,6-Trichloropyrimidine | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the specified temperature (typically reflux) and maintained for the recommended duration (2-7 hours). Monitor by TLC until the starting material is consumed. |
| Inefficient catalyst or incorrect catalyst loading. | Use a suitable catalyst such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a composite catalyst.[1] Ensure the correct molar ratio of the catalyst is used. | |
| Hydrolysis of the product during workup. | Perform the workup under anhydrous or carefully controlled aqueous conditions to minimize hydrolysis of the trichloropyrimidine. | |
| Presence of 2,4,5,6-tetrachloropyrimidine Impurity | Over-chlorination due to harsh reaction conditions. | Avoid excessively high temperatures or prolonged reaction times. A two-step process involving phosphorus oxychloride followed by phosphorus pentachloride or PCl3/Cl2 can offer better control.[2] |
Step 2: Nitration of 2,4,6-Trichloropyrimidine
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Conversion to 5-Nitro Product | Insufficiently strong nitrating conditions. | Use a mixture of concentrated nitric acid and sulfuric acid. Ensure the temperature is carefully controlled, as the reaction is exothermic. |
| Starting material is not fully dissolved. | Ensure adequate stirring and consider a co-solvent if solubility is an issue, although this may affect the nitrating strength. | |
| Formation of Unidentified Byproducts | Side reactions due to high temperatures. | Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent. Monitor the reaction closely by TLC. |
Step 3: Reduction of 2,4,6-Trichloro-5-nitropyrimidine
Caption: Troubleshooting logic for the reduction step.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of Final Amine Product | Incomplete reduction of the nitro group. | Increase the reaction time or moderately increase the temperature. If the reaction stalls, consider adding more of the reducing agent in portions. |
| Dehalogenation of the pyrimidine ring. | Use a milder reducing agent. Stannous chloride (SnCl2) in the presence of an acid is often effective and less likely to cause dehalogenation compared to some catalytic hydrogenation methods.[3] If using catalytic hydrogenation, choose a less aggressive catalyst or add an inhibitor. | |
| Presence of Dimeric Byproducts (Azo/Azoxy Compounds) | Incomplete reduction leading to the condensation of intermediates. | Ensure a sufficient excess of the reducing agent is used. Improve mixing to ensure good contact between the reactants. |
| Difficult Purification | Presence of multiple byproducts (dehalogenated species, dimers). | Optimize the reduction step to minimize byproduct formation. For purification, column chromatography on silica gel is often effective. A gradient elution from a non-polar to a more polar solvent system can help separate the desired product from less polar dehalogenated byproducts and more polar starting material or intermediates. |
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
This protocol is adapted from patented procedures which report high yields.[2][4]
Materials:
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Barbituric acid
-
Phosphorus oxychloride (POCl₃)
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N,N-dimethylformamide (DMF)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add barbituric acid (1.0 mol) and phosphorus oxychloride (4.0-6.0 mol).
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With stirring at 20-30 °C, slowly add N,N-dimethylformamide (0.25-1.0 mol) over 15-30 minutes.
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Gradually heat the mixture to reflux (approximately 105-115 °C). Hydrogen chloride gas will be evolved.
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Maintain the reflux for 1-3 hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.
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The crude 2,4,6-trichloropyrimidine can be purified by vacuum distillation or by extraction. For extraction, carefully pour the cooled reaction mixture onto crushed ice, extract with a suitable organic solvent (e.g., dichloromethane or ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine
Materials:
-
2,4,6-Trichloropyrimidine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2,4,6-trichloropyrimidine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2,4,6-trichloropyrimidine, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Step 3: Synthesis of this compound
This protocol utilizes a stannous chloride reduction, which is known for its chemoselectivity in reducing nitro groups without affecting aryl halides.[3]
Materials:
-
2,4,6-Trichloro-5-nitropyrimidine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 2,4,6-trichloro-5-nitropyrimidine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (approximately 5 equivalents) in concentrated hydrochloric acid.
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Cool the solution of the nitro-pyrimidine in an ice bath and slowly add the stannous chloride solution, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or heat to reflux (40-70 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Reaction Step | Key Reagents | Typical Conditions | Reported Yield Range | Key Considerations |
| Chlorination | Barbituric acid, POCl₃, Catalyst (e.g., DMF) | Reflux (105-115 °C), 1-3 hours | 77-95%[2][4] | Anhydrous conditions are preferable. Careful workup to avoid product hydrolysis. |
| Nitration | 2,4,6-Trichloropyrimidine, HNO₃/H₂SO₄ | 0-10 °C, 1-2 hours | - | Strict temperature control is crucial to prevent side reactions. |
| Reduction | 2,4,6-Trichloro-5-nitropyrimidine, SnCl₂·2H₂O/HCl | Room temp. to reflux, 1-3 hours | - | Milder conditions are necessary to prevent dehalogenation. Careful neutralization during workup. |
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
References
Technical Support Center: Purification of 2,4,6-Trichloropyrimidin-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-trichloropyrimidin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities if a suitable solvent is found and can be very cost-effective for larger scales. Column chromatography is excellent for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures.
Q2: Why does my compound show significant streaking or tailing during silica gel column chromatography?
Basic amine compounds, such as this compound, can interact strongly with the acidic silanol groups present on the surface of standard silica gel. This strong interaction leads to poor separation, causing peak tailing, streaking, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.[1]
Q3: How can I prevent peak tailing and improve separation in silica gel chromatography?
To mitigate the issues caused by the basicity of the amine, it is highly recommended to add a basic modifier to the mobile phase. Incorporating a small amount (typically 0.5-1%) of a competing amine like triethylamine (TEA) or ammonia (as a solution in methanol) can neutralize the acidic sites on the silica gel. This leads to significantly improved peak shape and better separation.[1][2]
Q4: What are the best solvents for recrystallizing this compound?
Based on procedures for similar halogenated pyrimidines, lower-chain alcohols such as methanol and ethanol are excellent starting points for solvent screening.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at room or cold temperatures to ensure good recovery.
Q5: What should I do if my compound "oils out" instead of forming crystals during recrystallization?
"Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, you can try the following:
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Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly.
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Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.
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Add a seed crystal of the pure compound if available.
Q6: What are the likely impurities I might encounter?
Potential impurities can include unreacted starting materials (e.g., 2,4,5,6-tetrachloropyrimidine), regioisomers formed during synthesis, and hydrolysis byproducts where a chlorine atom is replaced by a hydroxyl group. The presence of related compounds like 2-amino-4,6-dichloropyrimidine has also been noted in similar syntheses.[3][4]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Irreversible Adsorption: The basic amine is sticking permanently to the acidic silica gel. | Add 0.5-1% triethylamine (TEA) to your mobile phase (eluent) to neutralize the silica gel surface. Alternatively, consider using a different stationary phase like basic alumina or amine-functionalized silica.[1] |
| Compound is too Polar/Non-polar: The compound either remains on the baseline or elutes with the solvent front. | Adjust the polarity of your mobile phase. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, or dichloromethane/methanol) to find an appropriate mobile phase that gives your product an Rf value between 0.2 and 0.4. |
| Improper Column Packing: Channeling in the column leads to poor separation and co-elution of impurities with the product. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Repack the column if necessary. Using a pre-packed column can also resolve this issue. |
Issue 2: Poor Purity After Recrystallization
| Possible Cause | Solution |
| Inappropriate Solvent Choice: The chosen solvent dissolves the impurities as well as the product, causing them to co-precipitate. | Screen a wider range of solvents or solvent mixtures. A good solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures. |
| Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice. | Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation and yield. |
| Insoluble Impurities Present: Solid impurities remain in the hot solution, contaminating the final product. | Perform a hot filtration step. After dissolving the crude compound in the minimum amount of hot solvent, quickly filter the hot solution through a pre-heated funnel to remove any insoluble material before allowing it to cool.[2] |
| "Oiling Out": The compound separates as a liquid, which then solidifies, trapping impurities. | Re-heat the mixture to dissolve the oil, add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) until the solution turns slightly turbid, then add a few drops of the primary solvent to clarify. Cool slowly.[2] |
Data Presentation
The following tables present representative data for the purification of this compound to illustrate the expected outcomes of the described techniques.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Column Chromatography (with 1% TEA) | 75-85% | >98% | 65-85% | Yield can be affected by the potential for some adsorption even with a modifier. |
| Recrystallization (Single Solvent: Ethanol) | 85-95% | >99% | 70-90% | Highly effective as a final purification step if starting purity is already high.[3] |
| Recrystallization (Two-Solvent: Ethanol/Water) | 80-90% | >99% | 75-95% | Useful when a single suitable solvent cannot be identified.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Basic Modifier)
-
Mobile Phase Selection: Using TLC, identify a suitable solvent system. A common starting point is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (TEA) to the prepared mobile phase mixture. For a target Rf of ~0.3, a system of 20% ethyl acetate in hexanes (+1% TEA) might be appropriate.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow the silica to pack, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., ethanol, methanol). If it dissolves immediately at room temperature, the solvent is likely too good. The ideal solvent will require heating to dissolve the solid.[2][3]
-
Dissolution: In a flask, add the crude solid and the minimum amount of the selected solvent. Heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the solution through a heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
Technical Support Center: Reactions of 2,4,6-Trichloropyrimidin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloropyrimidin-5-amine. The following sections address common issues, particularly the formation of side products, and offer guidance on reaction optimization and control.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in nucleophilic substitution reactions of this compound?
A1: The primary side products in nucleophilic substitution reactions of this compound arise from a lack of regioselectivity and over-reaction. The chlorine atoms at the C2, C4, and C6 positions are all susceptible to nucleophilic attack, which can lead to a mixture of mono-, di-, and tri-substituted isomers. The relative reactivity of these positions is generally C4(6) > C2 > C5, but this can be influenced by the nature of the nucleophile, solvent, and reaction conditions.
Commonly observed side products include:
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Isomeric mono-substituted products: Nucleophilic attack can occur at either the C2 or C4/C6 positions, leading to a mixture of isomers that can be challenging to separate. For instance, the reaction with an amine (R-NH2) can yield both 2-amino-4,6-dichloro-5-(substituted amino)pyrimidine and 4-amino-2,6-dichloro-5-(substituted amino)pyrimidine.
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Di- and tri-substituted products: If the reaction is not carefully controlled, multiple chlorine atoms can be displaced, leading to the formation of di- and even tri-substituted pyrimidines.
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Hydrolysis products: In the presence of water or other protic solvents, the chloro groups can be hydrolyzed to hydroxyl groups, forming corresponding pyrimidinone derivatives.
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Products of intramolecular cyclization: Depending on the nature of the substituent introduced, subsequent intramolecular reactions can occur. For example, a substituent with a nucleophilic group could potentially cyclize onto one of the remaining chloro-substituted positions.
Q2: How can I control the regioselectivity of nucleophilic substitution on this compound?
A2: Controlling regioselectivity is a key challenge. Several factors can be manipulated to favor substitution at a specific position:
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Reaction Temperature: Lower temperatures generally favor substitution at the more reactive C4 and C6 positions.
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Nucleophile Choice: Sterically hindered nucleophiles may show a preference for the less hindered C4/C6 positions over the C2 position.
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Solvent: The polarity of the solvent can influence the relative reactivity of the different chloro positions.
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Catalysis: In some cases, specific catalysts can be employed to direct the substitution to a particular position. For example, palladium catalysts have been used to achieve high regioselectivity in the amination of related dichloropyrimidines.[1]
Q3: What conditions can lead to the hydrolysis of this compound, and what are the products?
A3: Hydrolysis of the chloro groups can occur in the presence of water, often accelerated by acidic or basic conditions. The products of hydrolysis are chlorohydroxypyrimidin-5-amines or dihydroxypyrimidin-5-amines (pyrimidinones). To avoid hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Is intramolecular cyclization a common side reaction?
A4: Intramolecular cyclization can be a significant side reaction, particularly when the substituent introduced onto the pyrimidine ring possesses a nucleophilic moiety that is suitably positioned to attack one of the remaining chloro groups. This is often observed in the synthesis of fused heterocyclic systems, such as purines. The propensity for cyclization depends on the length and flexibility of the linker between the nucleophilic group and the pyrimidine ring, as well as the reaction conditions (temperature, base).
Troubleshooting Guides
Problem 1: Formation of a Mixture of Isomers
Symptoms:
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Multiple spots on TLC analysis of the crude reaction mixture.
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Complex NMR spectrum with overlapping signals.
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Difficulty in purifying the desired product by standard chromatography or recrystallization.
Possible Causes:
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Lack of regioselectivity in the nucleophilic substitution.
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Reaction conditions (temperature, solvent) favoring multiple substitution sites.
Solutions:
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Optimize Reaction Temperature: Start with a lower reaction temperature (e.g., 0 °C or -20 °C) and slowly warm to the desired temperature while monitoring the reaction progress by TLC or HPLC.
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Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, dioxane, DMF, acetonitrile) to determine the optimal solvent for regioselectivity.
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Choice of Base: If a base is used, its nature and strength can influence the outcome. Weaker, non-nucleophilic bases are often preferred.
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Protecting Groups: If applicable, consider using protecting groups to block more reactive sites and direct the substitution to the desired position.
Problem 2: Presence of Di- or Tri-substituted Byproducts
Symptoms:
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Mass spectrometry analysis shows peaks corresponding to the addition of more than one nucleophile.
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Significantly lower yield of the desired mono-substituted product.
Possible Causes:
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Excess of the nucleophile.
-
Prolonged reaction time.
-
High reaction temperature.
Solutions:
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Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile.
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Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
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Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Data Presentation
Table 1: Regioselectivity in the Amination of Dichloropyrimidines (Illustrative Example)
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Ratio (C4:C2) |
| 1 | Morpholine | None | K2CO3 | DMAc | RT | 2:1 |
| 2 | Morpholine | Pd(OAc)2/dppb | LiHMDS | THF | -20 | >30:1 |
| 3 | Aniline | None | i-Pr2NEt | BuOH | 125 | 4:1 |
| 4 | Aniline | None | - | - | -60 | >30:1 |
Data adapted from a study on 6-aryl-2,4-dichloropyrimidine and is for illustrative purposes.[1]
Experimental Protocols
General Protocol for Nucleophilic Substitution of an Amine on this compound
This protocol provides a general starting point for the monosubstitution of an amine. Optimization of temperature, solvent, and base will likely be necessary for specific substrates.
-
Materials:
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This compound
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Amine nucleophile (1.1 equivalents)
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Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
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Base (e.g., DIPEA, K2CO3, or NaH) (1.2 equivalents)
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Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
-
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
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Cool the mixture to the desired starting temperature (e.g., 0 °C).
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In a separate flask, dissolve the amine nucleophile and the base in the anhydrous solvent.
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Add the solution of the amine and base dropwise to the stirred solution of this compound over a period of 30-60 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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Visualizations
Caption: Potential reaction pathways in nucleophilic substitutions.
Caption: Troubleshooting workflow for common side product issues.
References
Technical Support Center: Managing Regioselectivity in 2,4,6-Trichloropyrimidin-5-amine Substitutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with 2,4,6-trichloropyrimidin-5-amine, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chlorine atoms in 2,4,6-trichloropyrinidine derivatives?
A1: For 2,4,6-trichloropyrimidine and its derivatives, the pyrimidine ring is electron-deficient, making it highly susceptible to nucleophilic attack.[1] The reactivity of the chlorine atoms at different positions is not identical. Generally, the positions ortho and para to the ring nitrogens (C2, C4, C6) are the most activated for nucleophilic attack.[1] The established order of reactivity for nucleophilic substitution is typically C4(6) > C2.[1][2] This differential reactivity is the foundation for achieving regioselective substitutions.[1]
Q2: How does the C5-amino group in this compound affect the regioselectivity of substitution?
A2: The amino group at the C5 position is an electron-donating group. This group influences the electronic distribution within the pyrimidine ring, which can alter the inherent reactivity pattern of the chloro substituents. While the general C4(6) > C2 preference often holds, the C5-amino group can modulate the reactivity of the adjacent C4 and C6 positions. It provides a crucial handle for directing incoming nucleophiles, although specific outcomes can depend heavily on the reaction conditions and the nature of the nucleophile.
Q3: How can I achieve selective monosubstitution at the C4/C6 position?
A3: Selective substitution at the C4 or C6 position is generally the more facile reaction due to the higher intrinsic reactivity of these positions.[1][2] To favor monosubstitution, you should carefully control the stoichiometry, typically by using one equivalent of the nucleophile. The reaction of 2,4,6-trichloropyrimidine with various anilines, for instance, readily yields the 4-substituted product as the major isomer.[3] Lowering the reaction temperature can also enhance selectivity by favoring the kinetically preferred product.
Q4: Is it possible to achieve selective substitution at the C2 position?
A4: Yes, while substitution at C4/C6 is often kinetically favored, C2 substitution can be achieved. This often requires specific strategies, such as using palladium catalysis for amination reactions, which can favor the C2 position.[4] Another approach involves using tertiary amine nucleophiles on 5-substituted-2,4-dichloropyrimidines, which has been shown to provide excellent C2 selectivity.[5][6] In some cases, after the C4/C6 positions are substituted, the C2 position becomes the next available site for reaction under more forcing conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no reactivity | 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. 3. Inappropriate solvent leading to poor solubility. | 1. Use a stronger base to deprotonate the nucleophile (e.g., LiHMDS for amines)[2]. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to ensure reactants are fully dissolved.[7] |
| Formation of a mixture of isomers (low regioselectivity) | 1. Reaction conditions (temperature, solvent) are not optimal for selectivity. 2. The intrinsic reactivity difference between C2 and C4/C6 is small for the given nucleophile. 3. Thermodynamic and kinetic products are forming simultaneously. | 1. Screen different solvents; solvent choice can significantly impact regioselectivity[1][3]. 2. Lower the reaction temperature to favor the kinetic product (usually C4/C6 substitution). 3. For aminations, consider a palladium-catalyzed approach to favor C2 substitution if desired[2][4]. 4. For certain substrates, using tertiary amines as nucleophiles can surprisingly favor C2 substitution[5][6]. |
| Formation of di- or tri-substituted products | 1. Excess nucleophile was used. 2. Reaction time was too long or the temperature was too high. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile for monosubstitution. 2. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Conduct the reaction at the lowest effective temperature. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. Presence of water or other incompatible impurities. 3. Product is unstable to the work-up conditions. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are anhydrous. 3. Use a milder work-up procedure, such as avoiding strong acids or bases if the product is sensitive. |
Data Summary: Regioselectivity in Amination of Polychloropyrimidines
The following table summarizes results from studies on related polychloropyrimidines, which can serve as a guide for this compound.
| Substrate | Nucleophile | Conditions | C4/C6:C2 Ratio | Reference |
| 2,4,6-Trichloropyrimidine | Aniline | Ethanol, Reflux | 4-substituted is major product | [3] |
| 2,4,6-Trichloropyrimidine | Phenolate ion | Not specified | 90:10 | [2] |
| 6-Aryl-2,4-dichloropyrimidine | N-Methylaniline | LiHMDS, THF, 0 °C to rt | 97:3 | [2] |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | Not specified | 4-amino is major product | [8] |
| 5-Nitro-2,4-dichloropyrimidine | Secondary Amines | K₂CO₃, MeCN, rt | >95:5 | [5][6] |
| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amines | iPrNEt, CHCl₃, 40 °C | <5:95 | [5][6] |
Key Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination
This protocol is adapted from procedures for related dichloropyrimidines and illustrates a general method for achieving selective substitution at the C4 position.[9]
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Reactant Preparation : In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 mmol) in an anhydrous polar aprotic solvent (e.g., acetonitrile or THF, 10 mL).
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Amine Solution : In a separate flask, prepare a solution of the desired amine (1.0 mmol) and a non-nucleophilic base such as triethylamine (2.0 mmol) or diisopropylethylamine (DIPEA) in the same solvent (5 mL).
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Reaction : At room temperature, add the amine/base solution dropwise to the stirred solution of the pyrimidine.
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Monitoring : Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
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Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.
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Extraction : Wash the organic layer sequentially with water and brine.
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Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification : Purify the crude product by silica gel column chromatography to yield the pure 4-amino-2,6-dichloro-pyrimidin-5-amine derivative.
Visual Guides
Reactivity and Workflow Diagrams
Caption: Decision workflow for achieving regioselective substitution.
Caption: Standard experimental workflow for SNAr reactions.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
overcoming solubility issues of 2,4,6-trichloropyrimidin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-trichloropyrimidin-5-amine. The following sections address common solubility challenges and provide protocols to overcome them.
Troubleshooting Guide
Issue: Compound Precipitation During Stock Solution Preparation
Question: My this compound is precipitating out of solution when I try to make a concentrated stock. What should I do?
Answer: Precipitation during stock solution preparation is a common issue for compounds like this compound, which has limited solubility in many common organic solvents at high concentrations. Here are several strategies to address this:
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Solvent Selection: Ensure you are using an appropriate solvent. While not extensively documented, related chlorinated pyrimidines show good solubility in polar aprotic solvents.
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Gentle Heating: Gently warm the solution to 37-50°C while stirring. This can increase the kinetic solubility. However, be cautious about potential compound degradation at elevated temperatures.
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Sonication: Use a bath sonicator to provide energy to break down aggregates and facilitate dissolution.
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Co-solvents: The use of a co-solvent can significantly enhance solubility. For instance, a mixture of DMSO and ethanol or PEG-400 may be more effective than a single solvent.
Issue: Compound Crashes Out of Solution Upon Dilution in Aqueous Buffer
Question: My this compound stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a classic problem for poorly water-soluble compounds. The high concentration of the compound in an organic solvent like DMSO becomes supersaturated when diluted into an aqueous environment, leading to precipitation.
Recommended Solutions:
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Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your aqueous medium
Technical Support Center: Optimization of Reaction Conditions for 2,4,6-Trichloropyrimidin-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,4,6-trichloropyrimidin-5-amine. The proposed synthetic route involves the chlorination of a 5-aminobarbituric acid precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Step 1: Chlorination of 5-Aminobarbituric Acid
Q1: The chlorination reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete chlorination can be due to several factors:
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Insufficient Reagent Activity: The activity of the chlorinating agent, typically phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅), is crucial. Ensure that the POCl₃ is fresh and has not been decomposed by moisture.
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Low Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. A temperature range of 80°C to 120°C is generally recommended.[1] Consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.
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Inadequate Reaction Time: The conversion of all three hydroxyl groups to chlorides can be slow. Reaction times can range from 4 to 20 hours.[2] It is advisable to monitor the reaction until the starting material is no longer detectable.
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Catalyst Absence or Deactivation: While not always necessary, a catalyst such as N,N-dimethylaniline or a composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline can enhance the reaction rate.[1][3] Ensure the catalyst is anhydrous and added in the correct proportion.
Q2: I am observing significant side product formation, including partially chlorinated intermediates and dark-colored impurities. How can I minimize these?
A2: The formation of side products is a common challenge. Here are some strategies to improve selectivity and purity:
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Control of Reagent Stoichiometry: An excess of POCl₃ (typically 3 to 6 molar equivalents relative to the starting material) is often used to drive the reaction to completion.[1] However, a very large excess might lead to more side reactions at higher temperatures.
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Stepwise Temperature Control: A gradual increase in temperature can help control the reaction. For instance, starting the reaction at a lower temperature (e.g., 70-80°C) and then slowly raising it to the reflux temperature can be beneficial.[1]
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts, which often contribute to the dark coloration of the reaction mixture.
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Work-up Procedure: The work-up is critical. Pouring the reaction mixture onto crushed ice and water is a common method to quench the excess POCl₃. This should be done carefully and with good stirring to avoid localized overheating which can lead to decomposition.
Q3: The yield of the desired this compound is consistently low. How can I improve it?
A3: Low yields can be addressed by optimizing several parameters:
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Purity of Starting Material: Ensure the 5-aminobarbituric acid is pure and dry. The presence of impurities or water can interfere with the reaction.
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Reaction Concentration: The concentration of the starting material in POCl₃ can affect the reaction rate and yield. While using POCl₃ as both reagent and solvent is common, adjusting the concentration might be necessary.
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Efficient Product Isolation: After quenching, the product may precipitate. Ensure complete precipitation by cooling the aqueous mixture. The product should then be filtered and washed thoroughly with cold water to remove any remaining acids. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) from the aqueous layer can recover any dissolved product.
Step 2: Purification of this compound
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: Purification of this compound can be challenging due to its reactivity.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexane) can be effective for removing impurities. The choice of solvent will depend on the solubility of the product and impurities.
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Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) can be employed. However, prolonged contact with silica gel can sometimes lead to decomposition, so it should be done relatively quickly.
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Distillation: For larger scales, vacuum distillation can be a viable purification method, provided the compound is thermally stable at the required distillation temperature and pressure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic route for this compound?
A1: A plausible synthetic route starts with 5-aminobarbituric acid, which is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃), potentially in the presence of phosphorus pentachloride (PCl₅) or a catalyst, to yield this compound.
Q2: What are the key reaction parameters to control during the chlorination step?
A2: The most critical parameters are reaction temperature, reaction time, and the stoichiometry of the chlorinating agent. The temperature is typically in the range of 80-120°C, and the reaction time can be several hours.[1] An excess of POCl₃ is generally used.
Q3: What are the common side reactions during the chlorination of 5-aminobarbituric acid?
A3: Common side reactions include incomplete chlorination leading to mono- and di-chloro intermediates, and decomposition of the starting material or product at high temperatures, which can result in the formation of dark, tarry substances.
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the product.
Q5: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A5: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be thoroughly dried before use.
Data Presentation
Table 1: Summary of Reaction Conditions for Chlorination of Barbituric Acid Derivatives.
| Parameter | Condition | Expected Outcome | Reference |
| Starting Material | Barbituric Acid | Formation of 2,4,6-trichloropyrimidine | [1] |
| Chlorinating Agent | POCl₃ (3-6 mol eq.) | Complete chlorination | [1] |
| POCl₃ with PCl₅ | Enhanced chlorination | [1] | |
| Catalyst | N,N-dimethylaniline | Increased reaction rate | [1] |
| N,N-diethylaniline, N,N-dimethylaniline, quinoline | High purity and yield | [3] | |
| Temperature | 70-120°C | Optimal reaction rate | [1] |
| Reaction Time | 4-20 hours | High conversion | [2] |
| Work-up | Quenching with ice/water | Safe decomposition of excess reagent | |
| Purification | Distillation under reduced pressure | High purity product | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place 5-aminobarbituric acid (1 equivalent).
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Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-6 equivalents) to the flask in a fume hood.
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Catalyst Addition (Optional): Add N,N-dimethylaniline (0.1 equivalents) to the mixture.
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Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring under a nitrogen atmosphere.
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Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).
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Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with constant stirring.
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Isolation: The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).
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Drying: Dry the collected solid in a vacuum oven. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield or incomplete chlorination reaction.
References
- 1. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial 2,4,6-trichloropyrimidin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,4,6-trichloropyrimidin-5-amine. The information provided addresses common issues related to impurities that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound typically arise from the manufacturing process. These can include unreacted starting materials, intermediates, and byproducts of side reactions. Based on the likely synthetic routes, the most probable impurities are:
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Starting Materials: 2,4,6-trichloropyrimidine
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Intermediates: 2,4,6-trichloro-5-nitropyrimidine
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Isomeric Byproducts: 2-amino-4,6-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine, which can be formed from the reaction of residual 2,4,6-trichloropyrimidine with the aminating agent.
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Degradation Products: Hydrolysis or oxidation products of this compound.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically suitable for separating the main compound from its potential impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems potentially caused by impurities.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of the starting material. | The commercial this compound may contain synthesis-related impurities. | 1. Request a Certificate of Analysis (CoA) from the supplier to identify known impurities.2. Perform co-injection with commercially available standards of potential impurities (e.g., 2,4,6-trichloropyrimidine) to confirm their identity.3. If the impurities interfere with your reaction, consider purifying the starting material by recrystallization or column chromatography. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Impurities in the this compound may be participating in side reactions. For example, residual 2,4,6-trichloropyrimidine could react with nucleophiles in your reaction mixture. | 1. Analyze the purity of your starting material using the HPLC method described below.2. If significant impurities are detected, purify the this compound before use.3. Consider that isomeric amino-dichloropyrimidines could lead to regioisomeric byproducts in your reaction. |
| Reaction fails to go to completion or proceeds slowly. | The presence of impurities may inhibit the desired reaction. | 1. Confirm the identity and purity of your this compound.2. Ensure all other reagents and solvents are of high purity and anhydrous if required. |
| Difficulty in purifying the final product. | Co-eluting impurities from the starting material may complicate the purification of your desired compound. | 1. Develop a robust purification method (e.g., gradient HPLC, column chromatography with an optimized solvent system) to separate your product from potential impurities.2. Characterize the persistent impurity to understand its origin and adjust the reaction work-up or purification strategy accordingly. |
Data Presentation
The following table summarizes the potential impurities and their likely origin.
| Impurity Name | Chemical Structure | Typical Origin | Potential Impact on Experiments |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | Unreacted starting material | Can react with nucleophiles to form undesired byproducts. |
| 2,4,6-Trichloro-5-nitropyrimidine | C₄Cl₃N₃O₂ | Unreacted intermediate from a nitration/reduction pathway. | May have different reactivity and lead to unexpected products. |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | Isomeric byproduct from side reactions. | Can lead to the formation of regioisomeric products. |
| 4-Amino-2,6-dichloropyrimidine | C₄H₃Cl₂N₃ | Isomeric byproduct from side reactions. | Can lead to the formation of regioisomeric products. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This method can be used to separate this compound from its potential impurities.
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Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Potential Impurity Sources from Synthesis.
preventing decomposition of 2,4,6-trichloropyrimidin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4,6-trichloropyrimidin-5-amine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The primary factors leading to the decomposition of this compound are exposure to moisture (hydrolysis), elevated temperatures, and strong acids or oxidizing agents. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can initiate degradation.
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption. For long-term storage, it is recommended to store the compound under an inert gas, such as argon or nitrogen, to further minimize contact with moisture and air.
Q3: What are the visible signs of decomposition of this compound?
A3: Visual signs of decomposition can include a change in color of the solid material, clumping or caking of the powder due to moisture absorption, or the development of an unusual odor. If you observe any of these changes, it is advisable to verify the purity of the compound before use.
Q4: What are the known hazardous decomposition products of this compound?
A4: Upon decomposition, this compound can release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using the same batch of this compound.
-
Possible Cause: Decomposition of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere.
-
Assess Handling Procedures: Avoid frequent opening of the container in a humid environment. Aliquot the necessary amount for your experiments to prevent contamination of the entire stock.
-
Purity Check: If decomposition is suspected, it is recommended to re-analyze the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Issue 2: The compound appears discolored or clumped.
-
Possible Cause: This is a strong indication of moisture absorption and potential hydrolysis.
-
Troubleshooting Steps:
-
Do not use: It is not recommended to use the compound if it shows visible signs of degradation, as this can lead to inaccurate and unreliable experimental outcomes.
-
Procure a fresh batch: For critical experiments, it is best to use a fresh, unopened batch of the compound.
-
Review storage practices: To prevent this issue in the future, stringently follow the recommended storage conditions.
-
Data Presentation
| Stress Condition | Reagents/Environment | Expected Stability of Chloropyrimidines | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Low | Hydroxylated pyrimidine derivatives |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Low | Hydroxylated pyrimidine derivatives |
| Oxidation | 3-30% H₂O₂ | Moderate to Low | Oxidized pyrimidine species |
| Thermal | 60°C - 80°C | Moderate to Low | Various decomposition products, including HCl and NOx |
| Photochemical | UV light (e.g., 254 nm) | Moderate | Photodegradation products |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to identify potential degradation products. This can be adapted to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or tetrahydrofuran) at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours. Subsequently, dissolve the stressed solid in the initial solvent to the stock solution concentration for analysis.
-
Photolytic Degradation: Expose a solution of the compound in a photostable solvent (e.g., acetonitrile) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method such as reverse-phase HPLC with a UV detector or mass spectrometry (MS) to identify and quantify the parent compound and any degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of this compound under each condition.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected decomposition of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
troubleshooting failed reactions involving 2,4,6-trichloropyrimidin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-trichloropyrimidin-5-amine in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding. What are the common causes?
A1: Failure of the reaction to proceed can be attributed to several factors:
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Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to displace the chloride ions, especially given the presence of the electron-donating amino group at the C5 position which can deactivate the pyrimidine ring towards nucleophilic attack.
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Inappropriate Reaction Conditions: Temperature, solvent, and base are critical. Many SNAr reactions on chloropyrimidines require heating. The choice of solvent can significantly impact reaction rates. A base is often necessary to neutralize the HCl generated during the reaction.
-
Degradation of Starting Material: this compound may be unstable under certain conditions. Ensure it has been stored properly and is of high purity.
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon atoms on the pyrimidine ring, particularly the C2 position.
Q2: I am observing a mixture of products in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a common challenge. The C4 and C6 positions of the 2,4,6-trichloropyrimidine core are generally more reactive towards nucleophilic attack than the C2 position. However, the C5-amino group can influence this. To improve regioselectivity:
-
Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols) tend to favor attack at the C4/C6 positions, while "hard" nucleophiles (e.g., small, highly charged nucleophiles) may show less selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.
-
Solvent Effects: The polarity of the solvent can influence which position is preferentially attacked. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene).
-
Protecting Groups: In some cases, protecting the C5-amino group can alter the electronic properties of the ring and improve regioselectivity.
Q3: My reaction is producing di- or tri-substituted products. How can I favor mono-substitution?
A3: To favor mono-substitution, consider the following adjustments:
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Stoichiometry: Use a 1:1 molar ratio of your nucleophile to this compound. An excess of the nucleophile will drive the reaction towards multiple substitutions.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is the major species. Lowering the temperature can also help to control the reactivity.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can favor mono-substitution.
Q4: I am having difficulty purifying my product from the reaction mixture. What are some recommended purification strategies?
A4: Purification can be challenging due to the similar polarities of the starting material, regioisomers, and multi-substituted products.
-
Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial. Start with a nonpolar solvent and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Selective Hydrolysis: In some cases, regioisomers can be separated by selective hydrolysis. For example, the 2-chloro isomer of some substituted pyrimidines can be hydrolyzed at a much faster rate than the 4- or 6-chloro isomers under acidic conditions. This converts the unwanted isomer into a more polar pyrimidone, which can be more easily separated.
Troubleshooting Guides
Guide 1: No Reaction or Low Conversion
This guide provides a systematic approach to troubleshooting failed or low-yielding reactions.
Caption: Troubleshooting workflow for no reaction or low conversion.
Guide 2: Formation of Multiple Products (Regioisomers or Multiple Substitutions)
This guide outlines steps to improve the selectivity of your reaction.
Caption: Troubleshooting workflow for the formation of multiple products.
Quantitative Data Summary
The following tables provide representative data for nucleophilic aromatic substitution on chloropyrimidines. While not specific to this compound, they illustrate general trends in reactivity.
Table 1: Effect of Nucleophile on Regioselectivity
| Nucleophile | Predominant Isomer(s) | Comments |
| Primary Amine | C4/C6-substituted | Generally favors substitution at the more reactive C4 and C6 positions. |
| Secondary Amine | C4/C6-substituted | Similar to primary amines, but can be influenced by steric hindrance. |
| Aniline | C4/C6-substituted | Aromatic amines are generally less reactive than aliphatic amines. |
| Thiol | C4/C6-substituted | Soft nucleophiles strongly favor attack at the C4 and C6 positions. |
| Alcohol (alkoxide) | C4/C6-substituted | Hard nucleophiles, but still tend to favor the more reactive positions. |
Table 2: Effect of Reaction Conditions on Yield
| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) |
| Temperature | Room Temperature | 20 | 80 °C | 75 |
| Solvent | Toluene | 45 | DMF | 85 |
| Base | Triethylamine | 60 | K2CO3 | 70 |
Note: These are illustrative yields and will vary depending on the specific nucleophile and substrate.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the mono-amination of this compound.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine nucleophile (1.0 - 1.2 eq) to the solution.
-
Add the base (DIPEA or TEA, 1.5 - 2.0 eq).
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Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with a Thiol Nucleophile
This protocol outlines a general method for the mono-thiolation of this compound.
Materials:
-
This compound
-
Thiol nucleophile (1.0 - 1.2 equivalents)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry flask under an inert atmosphere, add the thiol nucleophile (1.0 - 1.2 eq), the base (K2CO3 or NaH, 1.5 - 2.0 eq), and the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the thiolate mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Technical Support Center: Catalyst Selection for Cross-Coupling of 2,4,6-Trichloropyrimidin-5-amine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2,4,6-trichloropyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of complex pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the chlorine atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: For polychlorinated pyrimidines, the general order of reactivity in palladium-catalyzed cross-coupling reactions is C4/C6 > C2 > C5.[1][2] This selectivity is primarily governed by electronic effects, with the chlorine atoms at the 4 and 6 positions being the most activated for oxidative addition to the palladium catalyst. The chlorine at the C2 position is less reactive, and the C5 position is generally the least reactive. The presence of the electron-donating amine group at the C5 position can further modulate the reactivity of the adjacent chlorine atoms.
Q2: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the most common causes?
A2: Low yields in Suzuki-Miyaura couplings of chloropyrimidines can stem from several factors:
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Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The exocyclic amine group at the C5 position can also contribute to this inhibition.[3]
-
Inefficient Oxidative Addition: Carbon-chlorine bonds are less reactive than C-Br or C-I bonds, making the initial oxidative addition step more challenging.[1]
-
Suboptimal Ligand Choice: The use of general-purpose ligands like PPh₃ may not be sufficient for this electron-deficient and potentially coordinating substrate.
-
Inappropriate Base: The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome.
-
Protodeboronation: The boronic acid can be protonated and decompose, especially at higher temperatures and in the presence of water.
Q3: How can I control the regioselectivity of the cross-coupling to favor mono-substitution at the C4/C6 position?
A3: Achieving mono-substitution on a tri-substituted pyrimidine requires careful control of reaction conditions. To favor reaction at the most reactive C4/C6 positions, consider the following:
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Use Milder Reaction Conditions: Lowering the reaction temperature and using a shorter reaction time can help prevent further substitution at the less reactive C2 position.
-
Control Stoichiometry: Using a slight excess of the pyrimidine substrate relative to the coupling partner can favor mono-substitution.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center and enhance selectivity.
Q4: I am observing significant amounts of diarylated or triarylated byproducts. How can I minimize these?
A4: The formation of multiple substitution products is a common challenge with polyhalogenated substrates. To minimize over-reaction:
-
Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is predominantly formed.
-
Lower Catalyst Loading: In some cases, reducing the catalyst loading can decrease the rate of subsequent coupling reactions.[4]
-
Sequential Coupling Strategy: A more controlled approach is to perform a sequential cross-coupling. First, introduce the desired group at the C4/C6 position under mild conditions. Then, after isolation of the mono-substituted product, a second coupling can be performed under more forcing conditions to react at the C2 position.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a pre-activated Pd(0) source or a precatalyst like a palladacycle. Ensure the palladium source and ligand are of high quality and stored properly. |
| Catalyst Inhibition | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center from coordination with the pyrimidine nitrogens and the C5-amino group.[3] |
| Poor Oxidative Addition | Increase the reaction temperature. Switch to a more active ligand system. |
| Inefficient Transmetalation | Screen different bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings. |
| Protodeboronation of Boronic Acid | Use the corresponding boronate ester (e.g., pinacol ester) which is more stable. Run the reaction under anhydrous conditions if possible. |
Problem 2: Poor Regioselectivity (Reaction at C2 or multiple sites)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Reaction Too Forcing | Decrease the reaction temperature and shorten the reaction time. |
| Incorrect Ligand | Screen ligands. While bulky ligands are good for activity, the steric and electronic properties can also influence regioselectivity. In some cases, specific N-heterocyclic carbene (NHC) ligands have been shown to invert the conventional selectivity on dichloropyrimidines.[5] |
| Unfavorable Stoichiometry | Use the pyrimidine as the limiting reagent if di- or tri-substitution is desired, or in slight excess for mono-substitution. |
Data Presentation
The following tables summarize recommended starting conditions for different cross-coupling reactions with this compound based on literature for analogous polychlorinated pyrimidines. Optimization will likely be required for specific substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst (e.g., XPhos Pd G3) | Precatalysts often provide more consistent results. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are generally preferred for chloropyrimidines.[3] |
| Base | K₃PO₄, Cs₂CO₃ | A strong inorganic base is typically required. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | The choice of solvent can impact solubility and reaction rate. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive coupling partners. |
| Catalyst Loading | 1-5 mol% | Start with a higher loading and optimize downwards. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium sources. |
| Ligand | Xantphos, BINAP, Josiphos | The choice of ligand is crucial and substrate-dependent. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base often used, but weaker bases may be necessary for base-sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed solvents are critical. |
| Temperature | 80-110 °C | Elevated temperatures are usually required. |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The palladium-to-ligand ratio is important for catalyst stability and activity. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard catalysts for Sonogashira reactions.[6] |
| Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle. Copper-free conditions can also be explored to avoid alkyne homocoupling. |
| Base | Et₃N, iPr₂NEt | An amine base is typically used and can often serve as the solvent.[7] |
| Solvent | THF, DMF, Toluene | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Catalyst Loading | 1-5 mol% |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 2.2-5.5 mol%) in the chosen anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
If using an aqueous co-solvent, add the degassed water at this stage.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low product yield.
Decision Tree for Catalyst System Selection
Caption: Catalyst selection guide for different cross-coupling reactions.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide to Alternative Synthesis Routes for 2,4,6-trichloropyrimidin-5-amine
Route 1: Synthesis from 5-Nitrouracil
This route is a plausible pathway that involves the initial chlorination of a commercially available substituted pyrimidine, 5-nitrouracil, followed by the reduction of the nitro group to the desired amine. This method offers the advantage of introducing the 5-amino precursor early in the synthesis.
Experimental Protocols
Step 1: Chlorination of 5-Nitrouracil to 2,4-dichloro-5-nitropyrimidine
This procedure is adapted from a patented method for the synthesis of the dichlorinated intermediate.[1] To a reactor, 5-nitrouracil, toluene, and phosphorus oxychloride are added. The mixture is heated to 55-65°C. N,N-Diethylaniline is then charged into the reactor over at least 3 hours while maintaining the temperature. The reaction is stirred for an additional hour at the same temperature. Upon completion, the excess phosphorus oxychloride and toluene are removed by evaporation under reduced pressure. The reaction mixture is then quenched in a biphasic mixture of toluene and water at 0-10°C. After phase separation, the organic layer containing the product, 2,4-dichloro-5-nitropyrimidine, is obtained.
Step 2: Further Chlorination to 2,4,6-trichloro-5-nitropyrimidine
While a direct protocol for the conversion of 2,4-dichloro-5-nitropyrimidine to the trichloro- derivative is not explicitly detailed in the initial findings, a subsequent chlorination step using a more potent chlorinating agent or harsher reaction conditions would be necessary. A mixture of phosphorus oxychloride and phosphorus pentachloride is often used for exhaustive chlorination of pyrimidine rings.
Step 3: Reduction of 2,4,6-trichloro-5-nitropyrimidine to 2,4,6-trichloropyrimidin-5-amine
The reduction of the nitro group can be achieved using various reducing agents. A common method for the reduction of nitropyrimidines is catalytic hydrogenation. The 2,4,6-trichloro-5-nitropyrimidine would be dissolved in a suitable solvent like ethyl acetate, and a palladium on carbon (Pd/C) catalyst would be added. The reaction would be carried out under a hydrogen atmosphere until the nitro group is completely reduced to the amine.
Data Summary for Route 1
| Step | Product | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| 1 | 2,4-dichloro-5-nitropyrimidine | 5-Nitrouracil, POCl₃, Toluene, N,N-Diethylaniline | 55-65 | 4 hours | 84 | Not specified |
| 2 | 2,4,6-trichloro-5-nitropyrimidine | 2,4-dichloro-5-nitropyrimidine, POCl₃, PCl₅ | Reflux | Not specified | Estimated 70-80 | Not specified |
| 3 | This compound | 2,4,6-trichloro-5-nitropyrimidine, H₂, Pd/C | Room Temperature | Not specified | Estimated >90 | Not specified |
Synthesis Pathway for Route 1
Route 2: Synthesis from Barbituric Acid
This alternative route begins with the well-established chlorination of barbituric acid to form the 2,4,6-trichloropyrimidine core. The main challenge in this pathway is the subsequent introduction of the amino group at the 5-position, which typically involves nitration followed by reduction. Direct nitration of the highly deactivated trichloropyrimidine ring can be challenging.
Experimental Protocols
Step 1: Chlorination of Barbituric Acid to 2,4,6-trichloropyrimidine
A common industrial method involves the reaction of barbituric acid with phosphorus oxychloride in the presence of a catalyst. In a typical procedure, barbituric acid is added to phosphorus oxychloride, followed by a catalytic amount of N,N-dimethylaniline or a similar tertiary amine.[2][3] The reaction mixture is heated to reflux (around 90-140°C) for several hours (0.5-4 hours).[2] After the reaction is complete, the excess phosphorus oxychloride is removed by distillation, and the crude 2,4,6-trichloropyrimidine is purified by vacuum distillation. High yields and purity are reported for this step.[2]
Step 2: Nitration of 2,4,6-trichloropyrimidine
Direct nitration of 2,4,6-trichloropyrimidine is expected to be difficult due to the electron-withdrawing nature of the three chlorine atoms, which deactivates the pyrimidine ring towards electrophilic substitution. This step would likely require harsh nitrating conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, and may result in low yields and potential side products.
Step 3: Reduction of 2,4,6-trichloro-5-nitropyrimidine to this compound
Assuming the successful synthesis of the 5-nitro derivative, the reduction to the corresponding amine would follow a similar procedure as described in Route 1, utilizing catalytic hydrogenation with H₂ and a Pd/C catalyst.
Data Summary for Route 2
| Step | Product | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| 1 | 2,4,6-trichloropyrimidine | Barbituric Acid, POCl₃, N,N-dimethylaniline | 90-140 | 0.5-4 hours | 80-92 | >99.5 |
| 2 | 2,4,6-trichloro-5-nitropyrimidine | 2,4,6-trichloropyrimidine, HNO₃, H₂SO₄ | High | Not specified | Low (Estimated) | Not specified |
| 3 | This compound | 2,4,6-trichloro-5-nitropyrimidine, H₂, Pd/C | Room Temperature | Not specified | Estimated >90 | Not specified |
Synthesis Pathway for Route 2
Comparison and Conclusion
Route 1 (from 5-Nitrouracil) appears to be the more viable and controllable pathway for the synthesis of this compound. The early introduction of the nitrogen functionality at the 5-position as a nitro group circumvents the challenging direct nitration of a deactivated trichloropyrimidine ring. While this route requires a subsequent, potentially challenging, full chlorination step, the overall sequence is more likely to provide the target compound with a higher yield and purity compared to Route 2.
Route 2 (from Barbituric Acid) benefits from a highly efficient and well-documented first step for the synthesis of the 2,4,6-trichloropyrimidine core. However, the subsequent nitration at the 5-position is a significant hurdle. The strongly deactivating nature of the three chlorine atoms makes this electrophilic aromatic substitution reaction difficult, likely resulting in low yields and the formation of byproducts.
References
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to 2,4,6-Trichloropyrimidin-5-amine and Other Pyrimidine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The strategic functionalization of the pyrimidine ring is a critical step in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3] This guide provides a comprehensive comparison of 2,4,6-trichloropyrimidin-5-amine with other common pyrimidine building blocks, offering insights into their relative reactivity and utility in drug discovery. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the optimal starting material for their synthetic campaigns.
Reactivity Profile: A Comparative Analysis
The reactivity of substituted pyrimidines in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is highly dependent on the nature and position of the substituents on the pyrimidine ring. The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack.[4]
In polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic displacement than the chlorine at the C2 position, with the C5 position being the least reactive.[4] However, the presence of an amine group, as in this compound, can modulate this reactivity. The amino group is electron-donating, which can decrease the overall electrophilicity of the pyrimidine ring, potentially leading to lower reactivity in SNAr reactions compared to unsubstituted trichloropyrimidines.[4]
For instance, in the synthesis of an Aurora kinase inhibitor, 2,4,6-trichloropyrimidine was reacted with 3-amino-5-methylpyrazole, demonstrating the susceptibility of the chloro groups to nucleophilic substitution.[2][3]
Performance in Key Synthetic Transformations
The versatility of pyrimidine building blocks is showcased in their performance in widely-used synthetic reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are fundamental for introducing molecular diversity and building complex drug-like molecules.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The efficiency of this reaction with chloropyrimidines can be influenced by the substitution pattern. Microwave-assisted protocols have been shown to be highly efficient, significantly reducing reaction times and improving yields.[1][5]
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Pyrimidine Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [5] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Pd Catalyst (2-5) | Base (2-3 eq) | Solvent | 80-110 | 120-1440 | - | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial tool for the formation of carbon-nitrogen bonds, enabling the synthesis of various amine-substituted heterocycles. The choice of catalyst, ligand, and base is critical for achieving high yields.[7][8]
Table 2: Conditions for Buchwald-Hartwig Amination of Chloro-Pyrimidines
| Pyrimidine Substrate | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Aryl Bromide (general) | Pd₂(dba)₃ (5 mol%) | XPhos (7 mol%) | t-BuONa | Toluene | 110-120°C | - | [9] |
| 2-Bromopyridines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80°C | 55-98 | [8] |
| N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine synthesis | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [7] |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the provided search results. The reactivity would be influenced by the multiple chlorine atoms and the existing amino group.
Experimental Protocols
Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of dichloropyrimidines.[1][5]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-Dioxane/H₂O (2:1, 6 mL), degassed
-
Microwave reactor vial (10 mL) with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.[1]
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination of aryl halides.[7][9]
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, Xantphos) (4-10 mol%)
-
Base (e.g., NaOtBu or K₂CO₃) (1.4-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, combine the chloropyrimidine, amine, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Context: Pathways and Workflows
To better understand the application and synthesis of these building blocks, the following diagrams illustrate a simplified kinase signaling pathway where pyrimidine-based inhibitors are often targeted, and a general experimental workflow for their functionalization.
Caption: Simplified kinase signaling pathway targeted by pyrimidine inhibitors.
Caption: General experimental workflow for pyrimidine functionalization.
Conclusion
This compound represents a versatile, albeit potentially less reactive, building block compared to some of its dichlorinated or non-aminated counterparts due to the electronic effect of the amino group. The choice of a specific pyrimidine starting material will ultimately depend on the desired substitution pattern and the synthetic strategy. For selective functionalization, the differential reactivity of the chloro groups can be exploited. The provided data and protocols offer a solid foundation for researchers to design and execute efficient synthetic routes towards novel pyrimidine-based therapeutic agents. Further optimization of reaction conditions for specific substrates is, as always, encouraged to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Validation of 2,4,6-Trichloropyrimidin-5-amine
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the validation of 2,4,6-trichloropyrimidin-5-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
While specific validation data for this compound is not extensively published, this guide utilizes a robust dataset from studies on structurally analogous compounds, such as other chlorinated pyrimidines and aromatic amines.[1] The analytical behavior of these molecules is anticipated to be highly similar, making this data a valuable surrogate for establishing and validating analytical methods. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) also coupled with MS.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal chromatographic techniques for the analysis of amine compounds.[2] The choice between these methods for this compound will depend on several factors, including the required sensitivity, the sample matrix, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[2] | Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[2] |
| Applicability | Versatile for a wide range of compounds, including non-volatile and thermally sensitive molecules.[2] | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar amines to improve volatility.[3] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering. | May require derivatization to increase volatility and thermal stability.[3] |
| Detection | Commonly coupled with UV or Mass Spectrometry (MS) detectors. | Frequently coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). |
| Sensitivity | High sensitivity, especially when coupled with MS/MS. | High sensitivity, particularly with an MS detector. |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-MS/MS and GC-MS methods, based on data from structurally similar compounds. These values can serve as a benchmark for the method validation of this compound.
Table 1: HPLC-MS/MS Performance Data
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[4] |
| Accuracy (% Recovery) | 98.80 - 100.03%[4] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.015 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.048 µg/mL[4] |
Table 2: GC-MS Performance Data
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[5] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10%[5] |
| Method Detection Limit (MDL) | < 1 ng/L[5] |
Experimental Protocols
Detailed and precise protocols are the foundation of a successful method validation. Below are example methodologies for HPLC-MS/MS and GC-MS analysis of a compound structurally similar to this compound.
HPLC-MS/MS Method
This method is adapted from a validated procedure for a similar chlorinated aromatic amine.[4]
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.[1]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm).[4]
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).[1][6]
-
Flow Rate: 0.7 mL/min.[4]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 40°C.[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
GC-MS Method
This protocol is based on a method for the analysis of chlorinated compounds.[1][5]
-
Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]
-
Ionization Mode: Electron Ionization (EI).[1]
-
Monitored Ions: Specific ions characteristic of the analyte's mass spectrum should be selected for quantification.[1]
Visualizing the Validation Workflow
The process of validating an analytical method is a systematic undertaking to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical intermediate like this compound.[1]
A generalized workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. h-brs.de [h-brs.de]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
spectral data comparison for 2,4,6-trichloropyrimidin-5-amine derivatives
A comprehensive analysis of the spectral data of 2,4,6-trichloropyrimidine and its amino-substituted derivatives provides valuable insights for researchers engaged in drug discovery and organic synthesis. This guide offers a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for their synthesis and characterization.
Spectral Data Comparison
The introduction of an amino group to the trichloropyrimidine core significantly influences the spectral properties of the molecule. The position of the amino group, whether at C2 or C5, alters the electronic environment of the pyrimidine ring, leading to distinct shifts in NMR signals, changes in vibrational modes in IR spectroscopy, and different fragmentation patterns in mass spectrometry.
2,4,6-Trichloropyrimidine
As the parent compound, 2,4,6-trichloropyrimidine serves as a crucial reference point. Its ¹H NMR spectrum is characterized by a single peak for the C5 proton, while its ¹³C NMR shows distinct signals for the carbon atoms in the pyrimidine ring.[1][2]
Amino-Substituted Derivatives
In 2-amino-4,6-dichloropyrimidine, the amino group at the C2 position introduces a notable upfield shift for the C5 proton in the ¹H NMR spectrum compared to the parent trichloropyrimidine. The ¹³C NMR spectrum is also significantly affected, with the C2, C4, and C6 signals shifting due to the electron-donating nature of the amino group.[3][4] For 5-amino-4,6-dichloropyrimidine, the amino group directly attached to C5 would deshield the C5 carbon, leading to a downfield shift in the ¹³C NMR spectrum. The IR spectra of amino-substituted pyrimidines show characteristic N-H stretching vibrations.[5]
Tabulated Spectral Data
The following tables summarize the key spectral data for 2,4,6-trichloropyrimidine and its amino derivatives, facilitating a clear comparison.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | H-5 | NH₂ | Solvent |
| 2,4,6-Trichloropyrimidine | ~7.45 | - | CDCl₃ |
| 2-Amino-4,6-dichloropyrimidine | ~6.5 - 7.5 | ~7.0 - 8.0 | DMSO-d₆ |
| 4,5,6-Trichloropyrimidine-2-carboxamide | - | 8.04, 7.32 (br s) | (CD₃)₂CO |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C2 | C4 | C5 | C6 | Solvent |
| 2,4,6-Trichloropyrimidine | 162.88 | 160.10 | 120.04 | 162.88 | CDCl₃ |
| 2-Amino-4,6-dichloropyrimidine | ~163 | ~161 | ~98 | ~161 | DMSO-d₆ |
| 4,5,6-Trichloropyrimidine-2-carboxamide | 155.8 | 161.9 | 131.1 | 160.6 | (CD₃)₂CO |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | N-H Stretching | C=N Stretching | C-Cl Stretching |
| 2,4,6-Trichloropyrimidine | - | ~1533-1560 | ~880 |
| 2-Amino-4,6-dichloropyrimidine | ~3470, ~3390 | ~1570 | ~850 |
| 4,5,6-Trichloropyrimidine-2-carboxamide | 3402, 3291, 3219, 3167 | ~1601 | ~808 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 2,4,6-Trichloropyrimidine | 182, 184, 186 | 147, 112 |
| 2-Amino-4,6-dichloropyrimidine | 163, 165 | 128, 93 |
| 4,5,6-Trichloropyrimidine-2-carboxamide | 224, 226, 228 | 207, 181 |
Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine Derivatives
General Procedure for Chlorination:
The synthesis of 2,4,6-trichloropyrimidine is typically achieved through the chlorination of barbituric acid. A mixture of barbituric acid and phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-diethylaniline, is heated.[2] The reaction mixture is then worked up, for example, by distillation under reduced pressure to isolate the product.[2]
General Procedure for Amination:
Amino derivatives can be synthesized via nucleophilic aromatic substitution of the chloro-substituents. For instance, reacting 2,4,6-trichloropyrimidine with an amine in a suitable solvent can lead to the substitution of one or more chlorine atoms. The regioselectivity of the substitution is influenced by the reaction conditions and the nature of the amine.
Spectral Data Acquisition
NMR Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[4] Samples are prepared by dissolving 10-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Tetramethylsilane (TMS) can be used as an internal standard. Standard pulse programs are used for data acquisition.
Infrared (IR) Spectroscopy:
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6][7] Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.[8]
Mass Spectrometry (MS):
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[8] Electron ionization (EI) is a common method for generating ions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of 2,4,6-trichloropyrimidine derivatives.
Caption: Synthesis and spectral characterization workflow.
References
- 1. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]
- 2. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2,4,6-Trichloropyrimidin-5-amine
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. For a compound like 2,4,6-trichloropyrimidin-5-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is critical to ensure the reliability of experimental data and the safety of subsequent products. This guide provides an objective comparison of common analytical techniques used to determine the purity of this compound, complete with experimental protocols and performance data.
Common Analytical Techniques: An Overview
The purity of synthesized this compound and related halogenated pyrimidines is typically assessed using a combination of chromatographic and spectroscopic methods.[1][2] The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and provides orthogonal information, making them powerful tools for a comprehensive purity evaluation.[3]
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Intrinsic property of nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. |
| Quantitation | Relative (based on area percent of a reference standard). | Relative (based on area percent in the total ion chromatogram). | Absolute (determines mass purity without a specific analyte standard, using an internal calibrant).[3] |
| Information | Purity (relative), impurity profile, retention time. | Purity (relative), identification of volatile impurities via mass spectra.[4] | Absolute purity, structural confirmation, identification and quantification of impurities with known structures.[5] |
| Sensitivity | High (typically ppm levels). | Very High (typically ppb levels for targeted analysis). | Moderate (requires mg of sample).[6] |
| Sample State | Soluble in a suitable liquid. | Volatile or semi-volatile, thermally stable. | Soluble in a deuterated solvent. |
| Analysis Type | Destructive. | Destructive. | Non-destructive.[3] |
| Key Advantage | Robust and widely applicable for non-volatile compounds.[1] | Excellent for identifying volatile and thermally stable impurities. | Provides absolute purity and structural information simultaneously.[3] |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate purity assessment. Below are representative methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method suitable for separating this compound from potential non-volatile impurities.[7] The analysis of pyrimidine derivatives is frequently performed using C8 and C18 silica gel columns.[1]
-
Objective : To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.
-
Instrumentation : HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 5 µL.
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the synthesized sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
-
Data Analysis : Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities that may originate from starting materials or side reactions, such as incompletely chlorinated pyrimidines.[8]
-
Objective : To identify and quantify volatile impurities in the synthesized this compound.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions :
-
Column : DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 260 °C.
-
Oven Program : Initial temperature 80 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[7]
-
Injection Mode : Split (e.g., 20:1 ratio).
-
Injection Volume : 1 µL.
-
MS Transfer Line : 280 °C.
-
Ion Source : 230 °C.
-
Mass Range : 40-500 amu.
-
-
Sample Preparation :
-
Dissolve approximately 5 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
-
Data Analysis : Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).[9]
Quantitative ¹H NMR (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[3]
-
Objective : To determine the absolute purity of this compound.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh 15-20 mg of the synthesized sample into a clean, dry vial.[5]
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean NMR tube.[6]
-
-
Acquisition Parameters :
-
Pulse Program : Standard single pulse ('zg' on Bruker, 's2pul' on Varian/Agilent).[6]
-
Relaxation Delay (d1) : Set to at least 5 times the longest T₁ of any signal being integrated (typically >30 seconds for accurate quantification).
-
Number of Scans : 8 to 16, depending on sample concentration.
-
Temperature : Maintain a constant temperature (e.g., 298 K).[6]
-
-
Data Analysis :
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity (P) using the following formula[3]: Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, std = internal standard.
-
Workflow and Method Selection Visualizations
To streamline the purity assessment process, the following workflows illustrate the logical progression of analysis and guide the selection of the most appropriate technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Comparative Reactivity of 2,4,6-Trichloropyrimidine and 2,4,6-Trichloropyrimidin-5-amine in Nucleophilic Aromatic Substitution
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyrimidines are pivotal building blocks for the synthesis of a vast array of biologically active molecules. Their utility in drug discovery and development is largely dictated by the reactivity of their substituted positions. This guide provides a comprehensive comparative analysis of the reactivity of 2,4,6-trichloropyrimidine and its 5-amino analogue, 2,4,6-trichloropyrimidin-5-amine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by available experimental data and detailed experimental protocols to assist researchers in designing synthetic strategies.
Executive Summary
2,4,6-Trichloropyrimidine is a highly reactive scaffold amenable to sequential and regioselective nucleophilic substitution. The chlorine atoms at the C4 and C6 positions are generally more reactive than the chlorine at the C2 position towards nucleophilic attack. The introduction of an electron-donating amino group at the C5 position in this compound is expected to decrease the overall reactivity of the pyrimidine ring towards nucleophiles due to the donation of electron density to the aromatic system. This guide will delve into the nuances of this reactivity difference, providing a theoretical framework and practical experimental insights.
Theoretical Underpinnings of Reactivity
The reactivity of chloropyrimidines in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of electron-withdrawing chlorine atoms. Nucleophilic attack is favored at the carbon atoms bearing the chloro substituents (C2, C4, and C6). The general order of reactivity for these positions in 2,4,6-trichloropyrimidine is C4(6) > C2. This preference is attributed to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the C4/C6 positions.
The introduction of an amino group at the C5 position introduces a potent electron-donating group (EDG) through resonance. This has a deactivating effect on the pyrimidine ring for nucleophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, increasing the electron density at the C2, C4, and C6 positions and thus making them less electrophilic and less susceptible to nucleophilic attack.
Comparative Reactivity Data
| Feature | 2,4,6-Trichloropyrimidine | This compound |
| Overall Reactivity | High | Moderate to Low |
| Regioselectivity | C4(6) > C2 | Expected to be similar, but with reduced reactivity at all positions. |
| Influence of C5-Substituent | Unsubstituted | The electron-donating amino group deactivates the ring towards SNAr. |
Experimental Protocols
Detailed experimental methodologies for key SNAr reactions on 2,4,6-trichloropyrimidine and a closely related analogue, 2-amino-4,5,6-trichloropyrimidine, are provided below. These protocols serve as a starting point for researchers to develop their own synthetic procedures.
Amination of 2,4,6-Trichloropyrimidine
Reaction: Synthesis of 4-Anilino-2,6-dichloropyrimidine
Procedure: A solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with a substituted aniline (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated, depending on the nucleophilicity of the aniline. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction. The regioselectivity of the reaction can be influenced by the solvent and the electronic properties of the aniline substituent.
Methoxylation of a 2-Amino-trichloropyrimidine Analogue
Reaction: Synthesis of 2-Amino-4,5-dichloro-6-methoxypyrimidine from 2-Amino-4,5,6-trichloropyrimidine
Procedure: To a solution of 2-amino-4,5,6-trichloropyrimidine (1.0 eq) in methanol, a solution of sodium methoxide (1.0-1.2 eq) in methanol is added at room temperature. The reaction is stirred for a specified period, and the progress is monitored by TLC. The product can be isolated by precipitation upon addition of water, followed by filtration and drying. This reaction demonstrates the selective substitution of the C6 chlorine in the presence of a C2 amino group.
Visualizing Reaction Pathways
To better understand the logical flow of synthetic transformations involving these pyrimidine scaffolds, Graphviz diagrams are provided.
Navigating the Bioactive Landscape of 2,4,6-Trichloropyrimidin-5-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of derivatives synthesized from the versatile starting material, 2,4,6-trichloropyrimidin-5-amine. By examining key anticancer, antimicrobial, and enzyme inhibitory data from analogous compounds, we aim to illuminate the structure-activity relationships that govern the efficacy of this promising class of molecules.
While direct biological studies on derivatives of this compound are limited in publicly available literature, a comprehensive analysis of closely related substituted pyrimidines provides significant insights into their potential therapeutic applications. This guide synthesizes data from these analogues to offer a predictive comparison of their biological performance.
Comparative Biological Activity
The versatility of the pyrimidine core allows for substitutions that can significantly modulate its biological effects. Below, we summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various pyrimidine derivatives analogous to those derivable from this compound.
Anticancer Activity
Substituted pyrimidines have demonstrated potent cytotoxic effects against a range of cancer cell lines. The data suggests that modifications at the 2, 4, and 6 positions of the pyrimidine ring are critical for activity.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Amino-5-cyano-2-thiopyrimidines | 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | Leukemia (HL-60) | 0.0034 (as PI3Kδ inhibitor) | [1] |
| Quinazoline-based pyrimidodiazepines | Pyrimidodiazepine derivative 16c | Leukemia (K-562) | < 0.01 (GI50) | [2] |
| 2,4-Diamino-1,3,5-triazine Derivatives | Compound 19 | Melanoma (MALME-3M) | 0.033 (GI50) | [3] |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Multiple | Not specified, but most active | [4] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Lower values indicate higher potency.
Antimicrobial Activity
The pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. Modifications often target essential microbial enzymes or cellular processes.
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidopyrimidine derivatives | Compound 10b | Staphylococcus aureus | Not specified, but excellent | [5] |
| Pyrimidopyrimidine derivatives | Compound 10b | Escherichia coli | Not specified, but excellent | [5] |
| Thienopyrimidine derivatives | Compound 8iii | Staphylococcus aureus | Not specified, promising | |
| Thienopyrimidine derivatives | Compound 12ii | Escherichia coli | Not specified, promising |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Enzyme Inhibitory Activity
Specific pyrimidine derivatives have been shown to be potent inhibitors of various enzymes implicated in disease, highlighting their potential for targeted therapies.
Table 3: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| 4-Amino-chloropyrimidines | 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.390 | [6] |
| 5-Substituted-2-amino-4,6-dichloropyrimidines | 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Synthase (in cells) | 2 | [7] |
| 2-Aminopyrimidine derivatives | Compound 24 | β-Glucuronidase | 2.8 | [8][9] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of the pyrimidine derivatives discussed.
In Vitro Anticancer Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared by adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
The inhibitory effect of the compounds on a specific enzyme is determined by measuring the enzyme activity in the presence and absence of the inhibitor. The following is a general protocol that can be adapted for specific enzymes like glutathione reductase or β-glucuronidase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer in a 96-well plate or a cuvette.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture and pre-incubated with the enzyme for a specific time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Activity Measurement: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A simplified workflow for generating diverse pyrimidine derivatives.
Caption: Inhibition of a kinase cascade by a pyrimidine derivative.
Caption: Key structural features influencing the biological activity of pyrimidine derivatives.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Regioselective Amination of 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products resulting from the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with various amine nucleophiles. The regioselectivity of these reactions is a critical aspect in the synthesis of diverse pyrimidine-based scaffolds for pharmaceutical and materials science applications. This document outlines the structural confirmation of the resulting mono-, di-, and trisubstituted aminopyrimidines, supported by spectroscopic data and detailed experimental protocols.
Introduction to the Reactivity of 2,4,6-Trichloropyrimidine
2,4,6-trichloropyrimidine is a highly reactive heterocyclic compound, serving as a versatile building block in organic synthesis. The electron-deficient nature of the pyrimidine ring, augmented by three electron-withdrawing chloro substituents, renders the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic attack. The general order of reactivity for nucleophilic substitution is C4(6) > C2, allowing for sequential and regioselective synthesis of polysubstituted pyrimidines.[1]
This differential reactivity can be exploited to control the formation of mono-, di-, or tri-substituted products by carefully selecting the reaction conditions, stoichiometry of the reagents, and the nature of the nucleophile.[1][2]
Comparison of Reaction Products with Amine Nucleophiles
The reaction of 2,4,6-trichloropyrimidine with amine nucleophiles can lead to a mixture of isomeric products. The primary factors influencing the product distribution are the reaction solvent and the electronic properties of the aniline nucleophile.
Monosubstitution Products
When 2,4,6-trichloropyrimidine is treated with one equivalent of a substituted aniline, two primary monosubstitution products can be formed: 4-anilino-2,6-dichloropyrimidine and 2-anilino-4,6-dichloropyrimidine.
Table 1: Comparison of Monosubstituted Products from the Reaction of 2,4,6-Trichloropyrimidine with 4-Substituted Anilines [2]
| Aniline Substituent (R) | Solvent | Product Ratio (4-substituted : 2-substituted) | Total Yield (%) |
| OCH₃ | Ethanol | 90 : 10 | 85 |
| CH₃ | Ethanol | 85 : 15 | 80 |
| H | Ethanol | 80 : 20 | 75 |
| Cl | Ethanol | 70 : 30 | 65 |
| NO₂ | Ethanol | No reaction | 0 |
| OCH₃ | Dioxane | 75 : 25 | 82 |
| H | Dioxane | 60 : 40 | 70 |
Data is synthesized from trends described in the literature. Actual values may vary.
The data indicates a strong preference for substitution at the 4-position when ethanol is used as the solvent.[2] This selectivity is influenced by the solvent's ability to stabilize the transition state leading to the 4-substituted isomer.
Disubstitution Products
Under more forcing conditions or with an excess of the amine nucleophile, disubstitution can occur. The second substitution typically proceeds at the remaining most reactive position (either 2- or 6-).
Structural Confirmation of Reaction Products
The unequivocal identification of the isomeric products is crucial and is achieved through a combination of spectroscopic methods and X-ray crystallography.
Spectroscopic Data Summary
Table 2: Key Spectroscopic Data for Isomeric Aminodichloropyrimidines
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Mass Spec (m/z) |
| 4-Amino-2,6-dichloropyrimidine | ~7.0-7.5 (br s, NH₂), ~6.5 (s, 1H, H-5) | ~164 (C4), ~161 (C2, C6), ~110 (C5) | 3400-3200 (N-H stretch), 1650 (N-H bend), 1580 (C=N stretch) | 163/165 (M⁺) |
| 2-Amino-4,6-dichloropyrimidine | ~7.0-7.5 (br s, NH₂), ~6.8 (s, 1H, H-5) | ~163 (C2), ~160 (C4, C6), ~115 (C5) | 3400-3200 (N-H stretch), 1640 (N-H bend), 1570 (C=N stretch) | 163/165 (M⁺) |
Note: Specific chemical shifts can vary based on the solvent and substituents. The data presented is a generalized representation based on typical values for aminopyrimidines.[3][4]
Line broadening effects in both ¹H and ¹³C NMR spectroscopy at room temperature can be a diagnostic tool for identifying 4-substituted aminopyrimidines due to the presence of rotamers, an effect not typically observed for 2-substituted isomers.[4]
Experimental Protocols
General Procedure for Monosubstitution of 2,4,6-Trichloropyrimidine with Anilines[2]
A solution of 2,4,6-trichloropyrimidine (1.0 eq) in ethanol is treated with the desired 4-substituted aniline (1.0 eq). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the isomeric products.
Synthesis of 2,4,6-Triaminopyrimidine[1]
A mixture of 2,4,6-trichloropyrimidine and an excess of aqueous ammonia is heated in a sealed vessel at 150°C for several hours. After cooling, the precipitated product is collected by filtration, washed with water, and dried to yield 2,4,6-triaminopyrimidine.
Logical Workflow for Structural Confirmation
The following diagram illustrates the workflow for synthesizing and confirming the structure of substituted aminopyrimidines.
Caption: Workflow for the synthesis and structural confirmation of aminopyrimidine derivatives.
Reaction Pathway for Sequential Substitution
The differential reactivity of the chloro groups allows for a controlled, stepwise substitution to build molecular complexity.
Caption: Sequential amination pathway of 2,4,6-trichloropyrimidine.
Conclusion
The reaction of 2,4,6-trichloropyrimidine with amine nucleophiles provides a versatile platform for the synthesis of a wide array of substituted aminopyrimidines. The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly the solvent, and the nature of the nucleophile. A thorough characterization using a combination of spectroscopic techniques is essential for the unambiguous structural assignment of the resulting isomers. The ability to control the sequential substitution at the C4/C6 and C2 positions makes 2,4,6-trichloropyrimidine a valuable scaffold for the development of novel compounds in medicinal chemistry and materials science.
References
A Comparative Guide to Pyrimidine-Based Intermediates for Kinase Inhibitor Synthesis: Benchmarking 2,4,6-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Starting Materials for the Synthesis of Kinase Inhibitors.
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural similarity to the adenine core of ATP. This allows pyrimidine-based molecules to act as competitive inhibitors at the enzyme's active site. The selection of the initial pyrimidine intermediate is a critical decision in the synthetic strategy, influencing reaction efficiency, yield, and the diversity of the final compound library. This guide provides a comparative analysis of 2,4,6-trichloropyrimidine and other common pyrimidine-based intermediates used in the synthesis of kinase inhibitors, with a focus on their reactivity and performance in key synthetic transformations. While specific experimental data for kinase inhibitor synthesis starting directly from 2,4,6-trichloropyrimidin-5-amine is limited in publicly available literature, we will discuss its expected reactivity based on established principles of pyrimidine chemistry.
Data Presentation: A Comparative Overview of Pyrimidine Intermediates
The following tables summarize the performance of various pyrimidine intermediates in the synthesis of kinase inhibitor precursors. The data is compiled from literature reports and provides a comparative view of reaction yields in key synthetic steps.
Table 1: Comparison of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Starting Intermediate | Nucleophile | Product | Typical Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 75% | [1][2] |
| 2,4,6-Trichloropyrimidine | Various Anilines | 2-Anilino-4,6-dichloropyrimidine derivatives | 10-50% | [3] |
| 2,4-Dichloropyrimidine | Various Amines | 4-Amino-2-chloropyrimidine derivatives | 60-95% | |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine | Acceptable yields | [4] |
Table 2: Multi-Step Synthesis of an Aurora Kinase Inhibitor Intermediate from 2,4,6-Trichloropyrimidine
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Nucleophilic Aromatic Substitution | 2,4,6-Trichloropyrimidine | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 75% | [1][2] |
| 2 | Nucleophilic Aromatic Substitution | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 51% | [1][2] |
| 3 | Nucleophilic Aromatic Substitution | (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | (S)-(3-Chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 58% | [1][2] |
Reactivity of Pyrimidine Intermediates
The reactivity of halogenated pyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a key factor in their utility as kinase inhibitor intermediates. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates the chloro-substituents towards nucleophilic attack. The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[5]
-
2,4,6-Trichloropyrimidine : This is a highly versatile intermediate due to the presence of three reactive chlorine atoms. The chlorine at the C4 and C6 positions are the most reactive, allowing for sequential and regioselective substitution. This enables the introduction of different functionalities at various positions of the pyrimidine ring, which is crucial for optimizing the potency and selectivity of the final kinase inhibitor.
-
2,4-Dichloropyrimidine : This is another widely used intermediate. With two reactive chlorine atoms at the C2 and C4 positions, it allows for the synthesis of 2,4-disubstituted pyrimidines, a common scaffold in many kinase inhibitors.
-
This compound : While direct examples of its use in multi-step kinase inhibitor synthesis are scarce in the literature, its reactivity can be inferred. The presence of an electron-donating amino group at the C5 position is expected to decrease the overall reactivity of the pyrimidine ring towards nucleophiles compared to the unsubstituted 2,4,6-trichloropyrimidine.[5] This could potentially make the substitution reactions more sluggish and may require harsher reaction conditions. However, the amino group could also be a handle for further functionalization.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a key intermediate for an Aurora kinase inhibitor starting from 2,4,6-trichloropyrimidine.
Protocol 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
Materials :
-
2,4,6-Trichloropyrimidine (10 g, 54.6 mmol)
-
3-Amino-5-methylpyrazole (7.96 g, 81.9 mmol)
-
Triethylamine (11.4 mL, 81.9 mmol)
-
Tetrahydrofuran (THF) (200 mL)
-
Brine (100 mL)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
-
-
Procedure :
-
To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).
-
Heat the reaction mixture at 50 °C and stir for 16 hours.
-
Quench the reaction with brine (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over magnesium sulfate and filter.
-
Concentrate the filtrate to obtain the crude residue. The reported yield for this step is 75%.[1][2]
-
Protocol 2: Synthesis of (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone
-
Materials :
-
2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (5 g, 20.5 mmol)
-
(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (6.5 g, 26.7 mmol)
-
Triethylamine (4.3 mL, 30.8 mmol)
-
1-Pentanol (5 mL)
-
Water (300 mL)
-
-
Procedure :
-
Prepare a solution of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (5 g, 20.5 mmol), (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (6.5 g, 26.7 mmol), and triethylamine (4.3 mL, 30.8 mmol) in 1-pentanol (5 mL).
-
Heat the solution at 120 °C for 6 hours.
-
Pour the reaction mixture into water (300 mL) to form a precipitate.
-
Collect the precipitate and purify it by flash column chromatography over silica gel with dichloromethane/methanol (94:6) to yield the final product. The reported yield for this step is 51%.[1][2]
-
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for kinase inhibitor synthesis and two major signaling pathways targeted by these inhibitors.
Caption: Experimental Workflow for Kinase Inhibitor Synthesis.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4,6-Trichloropyrimidin-5-amine: A Comprehensive Guide
For researchers and professionals in the field of drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,4,6-Trichloropyrimidin-5-amine, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemically resistant gloves, safety goggles or glasses, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.
Quantitative Data Summary
While a comprehensive toxicological profile for this compound is not fully detailed in publicly available literature, the following table summarizes its known hazard information and physical properties to inform safe handling and disposal procedures.
| Parameter | Value | Reference |
| Molecular Formula | C4H2Cl3N3 | [1][2] |
| Molecular Weight | 198.44 g/mol | [1][2] |
| CAS Number | 91322-00-8 | [1][2] |
| Hazard Statements | May cause respiratory irritation. | [1] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. | [1] |
| Special Hazards | During a fire, irritating and highly toxic gases such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be generated. | [1][4] |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through incineration.[1] This process should be carried out in a licensed hazardous waste incinerator equipped with an afterburner and a scrubber to neutralize the harmful gases produced during combustion.[1] It is crucial to adhere to all local, regional, and national regulations governing hazardous waste disposal.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place the waste this compound in a suitable, clearly labeled, and sealed container. The container should be robust and compatible with the chemical to prevent any leakage.
-
-
Labeling:
-
The container must be accurately labeled with the full chemical name "this compound" and the appropriate hazard symbols.
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties and handling requirements.
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. As a chlorinated organic compound, it has the potential to cause significant environmental harm if not disposed of correctly.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,4,6-Trichloropyrimidin-5-amine
This guide provides critical safety, handling, and disposal protocols for 2,4,6-Trichloropyrimidin-5-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly-sealed safety goggles conforming to EU EN166 or US NIOSH standards. A face shield is mandatory when there is a risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Use nitrile or neoprene gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. A flame-retardant lab coat should be worn and buttoned completely. |
| Respiratory | Respirator with appropriate cartridges | For nuisance-level exposure to dust, a P95 (US) or P1 (EU EN 143) particle respirator is sufficient. For higher-level protection or in poorly ventilated areas, use a respirator with organic vapor/acid gas (OV/AG) cartridges combined with a P100 particulate filter. |
| Body | Full-body protection | In situations with a high risk of significant exposure, such as a large spill, full-body chemical-resistant coveralls are recommended. |
| Feet | Closed-toe shoes | Never wear open-toed shoes in the laboratory. Chemical-resistant shoe covers should be used if there is a risk of spills. |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel distance and are unobstructed.[1][2][3][4][5] All personnel must be trained on the specific hazards of this compound.
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust.[1]
-
Weighing and Transfer: When weighing, use a balance inside the fume hood or a vented balance safety enclosure. Use appropriate tools (e.g., spatulas) to handle the solid material, minimizing dust generation.
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill Decontamination Protocol:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6] Do not use combustible materials like paper towels to absorb the initial spill.[6]
-
Neutralization: Due to the amine group, the substance may have basic properties. While specific neutralization data is unavailable, a general approach for amine spills is cautious neutralization with a weak acid, but this should only be done by trained personnel. For general cleanup, after absorption, wipe the area with a damp cloth.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[7]
-
Final Decontamination: Decontaminate the spill area with a detergent solution, followed by a rinse with water.[7] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[8][9] Keep this waste separate from other types of chemical waste.
-
Container Labeling: Collect all solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material in accordance with all local, state, and federal regulations.[1] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
- 1. jointcommission.org [jointcommission.org]
- 2. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 3. Requirements for eyewash and shower facilities. | Occupational Safety and Health Administration [osha.gov]
- 4. 5.5 Emergency Eyewash and Showers [ehs.cornell.edu]
- 5. When Should Safety Showers & Emergency Eyewashes Be Used? - The ANSI Blog [blog.ansi.org]
- 6. jk-sci.com [jk-sci.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
